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  • Product: 1-Amino-1-methylguanidine
  • CAS: 44365-56-2

Core Science & Biosynthesis

Foundational

1-Amino-1-methylguanidine chemical and physical properties

An In-Depth Technical Guide to 1-Amino-1-Methylguanidine: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications Executive Summary 1-Amino-1-methylguanidine (also known systematically as 1-methylhydrazine-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Amino-1-Methylguanidine: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

Executive Summary

1-Amino-1-methylguanidine (also known systematically as 1-methylhydrazine-1-carboximidamide) is a highly polar, low-molecular-weight hydrazinecarboximidamide derivative. While structurally simple, it serves as a critical bifunctional building block in advanced organic synthesis, agrochemical development, and pharmaceutical design. As a methylated analog of aminoguanidine—a well-documented inhibitor of Nitric Oxide Synthase (NOS) and Advanced Glycation End-products (AGEs)—the addition of the N1-methyl group fundamentally alters the molecule's nucleophilicity, steric profile, and hydrogen-bonding capacity.

This whitepaper provides a comprehensive analysis of 1-amino-1-methylguanidine, detailing its computed physicochemical properties, the mechanistic rationale behind its synthesis, and its validated applications in generating complex bioactive heterocycles such as 1,2,4-triazoles.

Physicochemical and Structural Properties

Understanding the physical and chemical properties of 1-amino-1-methylguanidine is essential for predicting its behavior in biological systems and organic solvents. The molecule (SMILES: CN(C(=N)N)N) features a central guanidine core where one nitrogen is substituted with both an amino group and a methyl group.

Due to the highly basic nature of the guanidine moiety (typical pKa ~13), 1-amino-1-methylguanidine exists predominantly in its protonated form (1-amino-1-methylguanidinium) at physiological pH. This profound basicity, combined with its high polarity, results in exceptional aqueous solubility and poor passive membrane permeability, as reflected by its negative XLogP3-AA value.

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
Molecular Weight 88.11 g/mol Highly efficient ligand efficiency (LE) metric in fragment-based drug discovery.
Exact Mass 88.074896 DaCritical for high-resolution mass spectrometry (HRMS) identification.
XLogP3-AA -1.5Highly hydrophilic; requires salt-form isolation (e.g., sulfate/hydrochloride) for handling.
Topological Polar Surface Area (TPSA) 79.1 ŲHigh polarity restricts blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 3Strong capacity for target-site anchoring (e.g., enzyme active sites).
Hydrogen Bond Acceptors 2Facilitates robust coordination with transition metals or acidic residues.
Rotatable Bonds 1Low conformational entropy penalty upon target binding.

Data sourced and verified from the PubChem Compound Database[1].

Mechanistic Grounding: The Impact of N1-Methylation

In drug design, the transition from a primary amine or unsubstituted guanidine to a methylated derivative is rarely arbitrary. The N1-methylation of the aminoguanidine scaffold introduces specific physicochemical and pharmacological shifts.

Mechanistically, the methyl group serves three primary functions:

  • Regioselective Directing Group: In the synthesis of heterocycles (like triazoles), the methyl group sterically blocks one nitrogen, forcing cyclization to occur exclusively at the unsubstituted nitrogens, thereby preventing the formation of undesired regioisomers.

  • Modulation of Basicity and Nucleophilicity: The electron-donating nature of the methyl group slightly increases the electron density on the adjacent nitrogen, altering its reactivity profile compared to unsubstituted aminoguanidine.

  • Target Specificity: In enzyme inhibition (such as NOS isoforms), the active site pocket has strict steric requirements. The methyl group can induce steric clashes with off-target enzymes while perfectly filling a hydrophobic sub-pocket in the target enzyme, enhancing selectivity.

G A Aminoguanidine (Base Scaffold) B N-Methylation (CH3 addition at N1) A->B C 1-Amino-1-methylguanidine B->C D Altered Lipophilicity (XLogP3-AA: -1.5) C->D Physicochemical E Steric Hindrance (Target Selectivity) C->E Pharmacological F Regioselective Control (Heterocycle Synthesis) C->F Chemical

Logical flow detailing the physicochemical and pharmacological impacts of N1-methylation.

Experimental Methodology: Synthesis of 1-Amino-1-methylguanidine Sulfate

The synthesis of 1-amino-1-methylguanidine requires careful control of reaction conditions due to the competing nucleophilic sites on the precursor, 1-methylhydrazine. The most robust and scalable method involves the guanylation of 1-methylhydrazine using S-methylisothiourea sulfate.

Self-Validating Protocol Rationale: This protocol relies on the evolution of methanethiol gas as an in-process control. The cessation of gas evolution physically validates the completion of the reaction. Furthermore, because the free base of 1-amino-1-methylguanidine is highly water-soluble and virtually impossible to extract via standard organic-aqueous partitioning, the reaction is designed to directly precipitate the product as a stable sulfate salt.

Step-by-Step Synthesis Protocol

Reagents:

  • 1-Methylhydrazine (Caution: Toxic, suspected carcinogen)

  • S-Methylisothiourea sulfate

  • Distilled Water

  • Sodium hypochlorite (Bleach) for the gas scrubber

Procedure:

  • Apparatus Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stir bar, and a gas outlet tube. Route the gas outlet into a secondary trap containing a concentrated sodium hypochlorite (bleach) solution. Causality: The reaction produces methanethiol ( CH3​SH ), a highly toxic gas with an offensive odor. The bleach trap oxidizes the methanethiol to odorless, water-soluble methanesulfonic acid, ensuring operator safety.

  • Reagent Mixing: Dissolve 1.0 equivalent of S-methylisothiourea sulfate in a minimal volume of distilled water. Cool the solution to 0–5 °C using an ice bath.

  • Addition: Dropwise, add 1.1 equivalents of 1-methylhydrazine to the aqueous solution. Causality: The slight excess of 1-methylhydrazine ensures complete consumption of the guanylating agent, which is harder to remove during purification.

  • Reflux and Monitoring: Gradually heat the mixture to reflux (approx. 80–90 °C). Monitor the reaction by observing the bubbling in the bleach trap. Continue refluxing for 4 to 6 hours until gas evolution completely ceases, indicating the exhaustion of the S-methylisothiourea.

  • Crystallization: Remove the heat and allow the reaction mixture to cool slowly to room temperature, then transfer it to a 4 °C refrigerator overnight. The high polarity of the sulfate salt forces it to crystallize out of the cooling aqueous solution.

  • Isolation: Filter the resulting white crystals under a vacuum. Wash the filter cake with ice-cold ethanol to remove any unreacted 1-methylhydrazine and trace impurities. Dry under a high vacuum to yield 1-amino-1-methylguanidine sulfate.

Synthesis Step1 1-Methylhydrazine + S-Methylisothiourea Sulfate Step2 Reflux in Aqueous Media (80-90°C) Step1->Step2 Step3 Gas Evolution (Methanethiol Byproduct) Step2->Step3 Off-gassing Step5 Cooling & Crystallization (4°C) Step2->Step5 Reaction Complete Step4 Bleach Scrubber (Oxidize CH3SH) Step3->Step4 Safety Trap Step6 1-Amino-1-methylguanidine Sulfate Isolation Step5->Step6 Vacuum Filtration

Step-by-step synthesis workflow of 1-amino-1-methylguanidine sulfate with safety protocols.

Applications in Drug Development and Agrochemicals

The primary utility of 1-amino-1-methylguanidine lies in its ability to act as a precursor for highly substituted heterocyclic rings, which are privileged scaffolds in medicinal chemistry.

Agrochemical Innovations: Recent advancements in pest control have utilized 1-amino-1-methylguanidine to synthesize 5-(1,2,4-triazole-5-yl) benzoic acid amide derivatives. According to patent WO2020036134A1[2][3], 1-amino-1-methylguanidine sulfate is reacted with perfluoropropionic acid derivatives under basic conditions (pH 8, adjusted via sodium hydrogen carbonate) to form complex triazole rings. The N-methyl group from the starting material becomes the 1-methyl substituent on the resulting triazole ring. These specific structural modifications have been shown to overcome pest resistance mechanisms that plague older generations of acaricides and insecticides, providing a highly targeted, low-toxicity profile for agricultural use.

Computational and Pharmacological Modeling: In computational drug design, accurate force fields are required to simulate the binding of guanidine derivatives to target proteins. The GROMACS Compound Database has explicitly parameterized 1-amino-1-methylguanidine (Compound ID: 3074037) using the Generalized Amber Force Field (GAFF) and OPLS/AA[4]. This allows researchers to perform high-fidelity molecular dynamics (MD) simulations, predicting how the N-methyl group alters the hydration shell and binding free energy when interacting with enzymes like Nitric Oxide Synthase (NOS) or when utilized as a surrogate for arginine side chains in peptidomimetics[5].

References

  • National Center for Biotechnology Information (NCBI). "Hydrazinecarboximidamide, 1-methyl- (CID 3848779)." PubChem Compound Database. URL:[Link]

  • Kagaku Kogyo Co., Ltd. "5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent." WIPO Patent WO2020036134A1, Google Patents.
  • VirtualChemistry.org. "GROMACS Compound Database: 1-amino-1-methylguanidine." Uppsala University. URL:[Link]

  • Zuckermann, R. N., et al. "Aminimide-containing molecules and materials as molecular recognition agents." US Patent US6271195B1, Google Patents.

Sources

Exploratory

Synthesis and Purification of 1-Amino-1-methylguanidine: A Technical Guide for Process Chemists

Executive Summary 1-Amino-1-methylguanidine (CAS: 44365-56-2) is a highly specialized hydrazinecarboximidamide derivative 1. It serves as a critical building block in the development of advanced agrochemicals—such as 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-1-methylguanidine (CAS: 44365-56-2) is a highly specialized hydrazinecarboximidamide derivative 1. It serves as a critical building block in the development of advanced agrochemicals—such as 5-(1,2,4-triazole-5-yl) benzoic acid amide derivatives used for pest control 2—as well as in pharmaceutical intermediates and energetic materials. Due to the asymmetric nature of the methylhydrazine precursor, the synthesis requires rigorous control over regioselectivity, pH, and thermal parameters to ensure high yield and purity. This whitepaper provides a comprehensive, self-validating methodology for the synthesis and purification of 1-amino-1-methylguanidine salts.

Mechanistic Rationale & Pathway Design

The synthesis of 1-amino-1-methylguanidine relies on the guanylation of methylhydrazine. The selection of the guanylating agent dictates the reaction conditions, atom economy, and byproduct profile.

  • Regioselectivity Causality: Methylhydrazine possesses two nitrogen atoms with differing nucleophilicities. The electron-donating inductive effect (+I) of the methyl group increases the electron density on the N1 atom. Consequently, nucleophilic attack on the electrophilic carbon of the guanylating agent occurs preferentially at the substituted nitrogen, yielding the 1-amino-1-methyl regioisomer rather than the 1-amino-2-methyl variant.

  • Route A (Cyanamide Route): This is the preferred industrial route due to its 100% theoretical atom economy. Cyanamide 3 acts as the electrophile. The causality behind maintaining strict temperature control (<10°C during addition) is to prevent the base-catalyzed, exothermic dimerization of cyanamide into dicyandiamide, which would otherwise contaminate the product and reduce yield.

  • Route B (S-Methylisothiourea Route): While S-methylisothiourea is a more potent guanylating agent, this route is driven forward by the expulsion of methanethiol gas. This requires complex scrubbing infrastructure to neutralize the highly toxic byproduct, making it less favorable for green chemistry applications.

Pathways MH Methylhydrazine (Nucleophile) AMG 1-Amino-1-methylguanidine (Target Product) MH->AMG Route A (Aqueous, <40°C) MH->AMG Route B (Reflux, 80°C) CY Cyanamide (Electrophile) CY->AMG Route A SM S-Methylisothiourea (Guanylating Agent) SM->AMG Route B

Fig 1: Synthetic pathways for 1-Amino-1-methylguanidine comparing Route A and Route B.

Safety & Handling Protocols

Methylhydrazine is a highly flammable liquid, a powerful reducing agent, and is extremely toxic via inhalation and dermal absorption 4. It can ignite spontaneously when in contact with porous materials or oxidizing agents 5.

  • Engineering Controls: All reactions must be conducted in a spark-free fume hood with continuous exhaust.

  • PPE: Full-face respirators, heavy-duty nitrile or butyl rubber gloves, and flame-resistant lab coats are mandatory.

Experimental Workflow: Synthesis via Route A (Cyanamide)

This protocol describes the synthesis of 1-amino-1-methylguanidine sulfate, ensuring high atom economy and a self-validating reaction progression.

Step-by-Step Methodology
  • Reagent Preparation & Buffering: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, add methylhydrazine (0.1 mol, 4.6 g) and 50 mL of deionized water. Causality: Free methylhydrazine is highly susceptible to air oxidation. Slowly adding 1M H2​SO4​ to adjust the pH to 7.5–8.0 partially protonates the hydrazine. This establishes a buffered system that stabilizes the reagent against oxidation while maintaining enough free base to act as a nucleophile.

  • Electrophile Addition: Cool the buffered solution to 0–5°C using an ice-water bath. Dissolve cyanamide (0.11 mol, 4.62 g) in 20 mL of deionized water. Add the cyanamide solution dropwise over 45 minutes. Causality: Cyanamide polymerization is highly exothermic. Maintaining the internal temperature strictly below 10°C suppresses the formation of dicyandiamide impurities.

  • Reaction Maturation & Self-Validation: Remove the ice bath and allow the mixture to warm to 20–25°C. Stir for 16–24 hours. Self-Validating System: The reaction progress is monitored via continuous pH tracking. As the basic methylhydrazine is consumed to form the guanidinium sulfate salt, the pH of the solution will naturally drop and plateau. A stable pH combined with a negative Tollens' test (indicating the absence of free hydrazine) confirms reaction completion.

Purification & Isolation Strategies

Because 1-amino-1-methylguanidine is highly water-soluble, standard liquid-liquid extraction is ineffective. Isolation relies on anti-solvent crystallization.

  • Thermal Concentration: Transfer the crude aqueous mixture to a rotary evaporator. Concentrate under reduced pressure (10–20 mbar) using a water bath set strictly to <50°C. Causality: Aminoguanidines are prone to thermal degradation and hydrolysis. Vacuum concentration allows for the removal of water without exceeding the thermal stability threshold of the product.

  • Anti-Solvent Crystallization: To the resulting viscous syrup, add 100 mL of cold absolute ethanol (or isopropanol) under vigorous stirring. The sudden change in dielectric constant forces the selective precipitation of the 1-amino-1-methylguanidine sulfate salt, leaving unreacted cyanamide and trace dicyandiamide in solution.

  • Isolation: Filter the white crystalline solid through a sintered glass funnel. Wash twice with 20 mL of cold ethanol. Dry in a vacuum desiccator over P2​O5​ to constant weight.

Workflow N1 1. Crude Aqueous Mixture N2 2. Vacuum Concentration (<50°C) N1->N2 N3 3. Solvent Addition (EtOH/IPA) N2->N3 N4 4. Crystallization (0-5°C) N3->N4 N5 5. Filtration & Vacuum Drying N4->N5

Fig 2: Step-by-step purification workflow for isolating the high-purity guanidine salt.

Data Presentation

Table 1: Quantitative Comparison of Guanylating Routes

ParameterRoute A (Cyanamide)Route B (S-Methylisothiourea)
Atom Economy High (~100% theoretical)Low (Generates stoichiometric mercaptan)
Reaction Temperature 20–25°C80°C (Reflux)
Primary Byproducts Trace dicyandiamideMethanethiol (Toxic gas requiring scrubbing)
Typical Yield 85–90%75–80%

Table 2: Analytical Characterization Profile of 1-Amino-1-methylguanidine Sulfate

Analytical MethodExpected Observation / ValuePurpose
1H NMR ( D2​O ) δ 3.10 (s, 3H, N−CH3​ )Confirms regioselective methylation
Mass Spectrometry (ESI+) m/z 89.1 [M+H]+ Confirms molecular weight (Free base: 88.11 g/mol )
Melting Point >200°C (Decomposes)Assesses bulk thermal stability
HPLC Purity >98.0% (Area normalization)Quantifies trace cyanamide/dicyandiamide

References

  • [2] WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent - Google Patents. Available at:2

  • [1] Hydrazinecarboximidamide, 1-methyl- | C2H8N4 | CID 3848779 - PubChem. Available at: 1

  • [5] Methylhydrazine - American Chemical Society. Available at:5

  • [4] METHYLHYDRAZINE - NOAA CAMEO Chemicals. Available at: 4

  • [3] Cyanamide - Wikipedia. Available at: 3

Sources

Foundational

Structural Profiling and Synthetic Utility of 1-Amino-1-methylguanidine: A Technical Guide

Executive Summary In the landscape of modern heterocyclic synthesis, bifunctional building blocks dictate the efficiency and regioselectivity of complex ring formations. 1-Amino-1-methylguanidine is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern heterocyclic synthesis, bifunctional building blocks dictate the efficiency and regioselectivity of complex ring formations. 1-Amino-1-methylguanidine is a highly specialized, asymmetric hydrazine derivative that serves as a critical intermediate in the development of advanced agrochemicals and pharmaceuticals. Unlike its unsubstituted counterpart (aminoguanidine), the strategic placement of an N-methyl group fundamentally alters its steric and electronic profile, enabling highly controlled cyclocondensation reactions. This whitepaper provides an in-depth analysis of its chemical identity, structural causality, and self-validating synthetic protocols for drug development professionals.

Chemical Identity & Physicochemical Profiling

The structural identity of 1-amino-1-methylguanidine is defined by a central guanidine moiety where one of the nitrogen atoms is di-substituted with an amino group and a methyl group. This creates an asymmetric hydrazine core attached to an amidine carbon[1].

Quantitative Structural Data

To facilitate computational modeling and synthetic planning, the quantitative physicochemical properties of 1-amino-1-methylguanidine are summarized below. These metrics are critical for predicting solvent partitioning, reactivity, and chromatographic behavior[1],[2].

Table 1: Physicochemical Properties and Identifiers

PropertyValueCausality / Synthetic Significance
IUPAC Name 1-amino-1-methylguanidineStandardized nomenclature required for regulatory and patent filings.
SMILES CN(C(=N)N)NDefines atomic connectivity, highlighting the asymmetric hydrazine core.
Exact Mass 88.074896 DaCritical parameter for high-resolution mass spectrometry (HRMS) validation.
TPSA 79.1 ŲHigh polarity dictates the necessity for highly polar or aqueous solvent systems during initial extraction.
H-Bond Donors 3Facilitates strong intermolecular hydrogen bonding, leading to high melting points when isolated as a sulfate or hydrochloride salt.
H-Bond Acceptors 2Influences binding affinity in biological targets and interaction with silica gel during purification.

Structural Causality & Regioselective Reactivity

The primary utility of 1-amino-1-methylguanidine lies in its ability to enforce regioselectivity during the synthesis of heterocycles, such as 1,2,4-triazoles.

When unsubstituted aminoguanidine reacts with bis-electrophiles (e.g., acylating agents or diketones), the symmetry of the terminal primary amines often leads to a mixture of regioisomers, requiring tedious chromatographic separation. The introduction of the N-methyl group in 1-amino-1-methylguanidine breaks this symmetry. The methyl group exerts a positive inductive effect (+I), increasing the electron density and nucleophilicity of the adjacent nitrogen, while simultaneously providing steric bulk. This steric hindrance directs incoming electrophiles to specific condensation sites, ensuring the formation of a single target isomer[3].

Structure Struct 1-Amino-1-methylguanidine Hydrazine Core Guanidine Core N1 N1-Methylation Enhances Regioselectivity Struct->N1 Steric Control Guanidine Amidine Carbon Electrophilic Center Struct->Guanidine Condensation Site

Fig 1: Structural domains dictating the regioselective reactivity of the molecule.

Synthetic Pathways & Mechanistic Workflows

The most prominent application of 1-amino-1-methylguanidine is its use as a precursor for 5-(substituted)-1-methyl-1H-1,2,4-triazole-3-amine derivatives. These triazoles are potent inhibitors of fatty acid synthesis, utilized heavily in next-generation pest control agents[3]. The workflow below maps the transformation from raw starting materials to the final heterocyclic active pharmaceutical/agrochemical ingredient (API).

Workflow A Methylhydrazine C 1-Amino-1-methylguanidine A->C Nucleophilic Attack B Amidinating Agent B->C E 1,2,4-Triazole Derivative C->E Cyclocondensation (110°C, 9h) D Acylating Agent (Perfluoropropionic acid) D->E

Fig 2: Synthetic workflow from methylhydrazine to 1,2,4-triazole derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the regioselective cyclocondensation of 1-amino-1-methylguanidine into a highly fluorinated 1,2,4-triazole derivative. This methodology is engineered as a self-validating system, incorporating causality for every physical and chemical manipulation[3].

Protocol: Synthesis of a 1,2,4-Triazole Derivative via Cyclocondensation

Step 1: Reaction Initiation

  • Action: Combine 6.58 g (40.1 mmol) of 1-amino-1-methylguanidine sulfate with an excess of perfluoropropionic acid in a round-bottom flask equipped with a reflux condenser.

  • Causality: Perfluoropropionic acid acts simultaneously as the acylating electrophile and the solvent. The sulfate salt of the guanidine is utilized over the free base because it is highly stable, non-hygroscopic, and resistant to premature oxidative degradation.

Step 2: Thermal Cyclocondensation

  • Action: Heat the reaction mixture to 110 °C and stir continuously for 9 hours.

  • Causality: The formation of the 1,2,4-triazole ring requires overcoming a significant activation energy barrier to drive two sequential dehydration events. Continuous heating ensures complete cyclization, preventing the reaction from stalling at the uncyclized acyl-guanidine intermediate[3].

  • In-Process Control (IPC): Monitor the consumption of the 1-amino-1-methylguanidine intermediate via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot confirms the completion of the cyclocondensation.

Step 3: Quenching and pH-Controlled Neutralization

  • Action: Cool the reaction to room temperature (20–25 °C). Slowly add saturated aqueous sodium hydrogen carbonate (NaHCO₃) until the aqueous phase reaches exactly pH 8.

  • Causality: NaHCO₃ is a mild base that neutralizes the excess perfluoropropionic acid and liberates the newly formed triazole from its protonated salt form. Reaching pH 8 ensures the product is fully in its free-base (neutral) form, optimizing its partition coefficient for organic extraction without triggering base-catalyzed ring opening or hydrolysis[3].

Step 4: Extraction and Osmotic Washing

  • Action: Extract the aqueous mixture with ethyl acetate (EtOAc). Wash the combined organic layers sequentially with distilled water and saturated aqueous sodium chloride (brine).

  • Causality: EtOAc selectively solvates the organic triazole. The water wash removes residual inorganic salts (sodium sulfate, sodium perfluoropropionate), while the brine wash pre-dries the organic layer by altering the osmotic pressure, forcing dissolved water out of the EtOAc phase.

Step 5: Drying and Concentration

  • Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and distill off the solvent under reduced pressure to yield the solid product.

  • Causality: MgSO₄ chemically binds any remaining trace water. Removing water prior to concentration prevents hydrolytic cleavage of the heterocycle under thermal stress during rotary evaporation.

Step 6: Post-Reaction Validation (QA)

  • Action: Analyze the crude product via ¹H-NMR and ¹⁹F-NMR.

  • Validation: The presence of a sharp singlet integrating to 3H around δ 3.5–3.8 ppm in the ¹H-NMR spectrum confirms the retention of the N-methyl group, validating the regioselective formation of the ring. The ¹⁹F-NMR spectrum will confirm the successful incorporation of the perfluoroalkyl chain.

References

  • Title: Hydrazinecarboximidamide, 1-methyl- | C2H8N4 | CID 3848779 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: GROMACS Compound Database - 1-amino-1-methylguanidine Source: VirtualChemistry.org URL: [Link]

  • Title: WO2020036134A1 - 5-(1,2,4-triazole-5-yl)

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Applications of 1-Amino-1-methylguanidine: A Comprehensive Technical Guide

Executive Summary 1-Amino-1-methylguanidine (also known as 1-methyl-1-aminoguanidine) is a highly versatile primary hydrazine derivative that serves as a critical pharmacophore precursor in both advanced oncology therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-1-methylguanidine (also known as 1-methyl-1-aminoguanidine) is a highly versatile primary hydrazine derivative that serves as a critical pharmacophore precursor in both advanced oncology therapeutics and modern agrochemistry. Since its initial characterization in the mid-20th century, its unique regiochemistry has enabled the synthesis of complex thiosemicarbazones and triazole derivatives. This whitepaper provides an in-depth technical analysis of its historical discovery, mechanistic synthesis pathways, self-validating experimental protocols, and downstream applications.

Historical Genesis and Structural Elucidation

The formal discovery and isolation of 1-amino-1-methylguanidine was first documented by [1]. Prior to their work, the exact regiochemistry of methylhydrazine derivatives remained ambiguous. Greer and Smith successfully synthesized the compound and isolated it as a highly stable sulfate salt.

Causality in Structural Validation: To prove that the synthesized molecule was indeed 1-methyl-1-aminoguanidine rather than a symmetrical isomer, the researchers relied on the formation of a benzylidene derivative (m.p. 173-175°C). The causality here is fundamental: the successful condensation with benzaldehyde proved that the primary hydrazine amino group (–NH₂) was fully intact and unhindered, confirming that both the methyl group and the amino group resided on the same nitrogen atom. The reaction does not take place with the –NH₂ of an amide group, making this derivatization a definitive structural proof.

Synthetic Architecture & Mechanistic Causality

The synthesis of 1-amino-1-methylguanidine relies on the precise manipulation of methylhydrazine. Two primary mechanistic pathways dictate its formation, each with distinct kinetic and safety profiles.

Pathway A: The Thiocyanate Route (Greer & Smith)

This is the classical and most structurally controlled pathway. It begins with the reaction of methylhydrazine and thiocyanic acid (or a thiocyanate anion).

  • Mechanistic Causality: Why does the thiocyanate carbon selectively attack the substituted nitrogen? The nitrogen atom adjacent to the methyl group in methylhydrazine is significantly more basic due to the electron-donating inductive effect of the methyl group. This drives a highly regioselective nucleophilic attack on the thiocyanate carbon, forming 2-methylthiosemicarbazide.

  • Subsequent S-methylation using methyl iodide creates a methyl mercaptan leaving group, which is easily displaced during ammonolysis (using concentrated NH₃) to yield the final 1-amino-1-methylguanidine product.

Pathway B: The Nitrosoguanidine Route (Finnegan et al.)

In 1952, 2 demonstrated a more direct route[2]. Methylhydrazine and nitrosoguanidine react to yield principally 1-methyl-1-aminoguanidine[2].

  • Mechanistic Causality: The reaction is driven by the extreme electrophilicity of nitrosoguanidine. However, steric hindrance results in a slight loss of regiocontrol, yielding a minor (approx. 4%) byproduct of 1-(methylamino)-guanidine[2]. While this pathway requires fewer steps, Pathway A is often preferred in modern scale-up to avoid the severe explosive and toxicological hazards associated with nitrosoguanidine precursors.

Synthesis_Pathways cluster_A Pathway A: Thiocyanate Route (Greer & Smith) cluster_B Pathway B: Nitrosoguanidine Route MH Methylhydrazine TA Thiocyanate Addition (Nucleophilic Attack) MH->TA NG Nitrosoguanidine Reaction MH->NG MTSC 2-Methylthiosemicarbazide TA->MTSC MeI S-Methylation (CH3I) MTSC->MeI Amm Ammonolysis (NH3) MeI->Amm AMG 1-Amino-1-methylguanidine (Target) Amm->AMG High Purity NG->AMG 96% Yield Minor 1-(Methylamino)-guanidine (4% Byproduct) NG->Minor Steric Byproduct

Fig 1. Divergent synthetic pathways for 1-Amino-1-methylguanidine highlighting mechanistic routes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each phase contains a thermodynamic or analytical checkpoint that must be met before proceeding.

Protocol 1: Synthesis of 1-Methyl-1-aminoguanidine Sulfate

Adapted from the foundational methodology of .

  • Intermediate Formation: Dissolve 8.0 g (0.051 mole) of the S-methylated intermediate in 30 mL of distilled water.

  • Ammonolysis: Add 4 mL (0.05 mole) of concentrated ammonia water to the flask. Reflux the mixture vigorously for exactly one hour.

  • Evaporation: Evaporate the solution to dryness on a steam bath.

  • Crystallization (Self-Validating Checkpoint 1): Re-dissolve the residue in 50% ethanol. The spontaneous formation of long white needles confirms the successful displacement of the mercaptan group. Yield should approximate 3 g (62%).

  • Analytical Validation (Self-Validating Checkpoint 2): Recrystallize the product from 80% ethanol. Conduct a melting point analysis. A strict melting point of 293 - 293.5°C (dec) confirms the purity of the sulfate salt.

Protocol 2: Synthesis of 5-(1,2,4-triazole-5-yl) Benzoic Acid Amides (Agrochemical Precursor)

Adapted from3[4].

  • Condensation: Combine 6.58 g (40.1 mmol) of 1-amino-1-methylguanidine sulfate with perfluoropropionic acid.

  • Thermal Activation: Heat and stir the mixture at 110°C for 9 hours.

  • Neutralization (Self-Validating Checkpoint): Cool to room temperature. Slowly add saturated aqueous sodium hydrogen carbonate solution until the pH reaches exactly 8. Causality: This specific pH ensures the complete deprotonation of the sulfate salt into its free base form without degrading the newly formed amide bonds[4].

  • Extraction: Extract the mixture with ethyl acetate. Wash the organic layer with saturated saline, dry over anhydrous magnesium sulfate, and distill the solvent under reduced pressure to obtain the intermediate (approx. 4.86 g yield)[4].

Advanced Downstream Applications

1-Amino-1-methylguanidine is rarely the final therapeutic agent; rather, it is a highly reactive building block used to synthesize potent biological modulators.

Oncology: Copper-Dependent Anticancer Agents

1-AMG is a direct precursor to complex thiosemicarbazones, most notably Glyoxal-bis(N(4)-methylthiosemicarbazone) (GTSM) . When chelated with copper to form Cu(II)(gtsm) , it exhibits potent anticancer properties, particularly against human neuroblastoma[5]. Unlike other complexes, Cu(II)(gtsm) can release copper intracellularly under normoxic conditions[5]. Microarray analyses reveal that this intracellular copper flood triggers rapid cell cycle arrest without immediate apoptosis[5]. It achieves this by aggressively downregulating Cyclin D1 and total/phosphorylated Insulin-like Growth Factor Receptor (IGF-IR), while simultaneously upregulating the Kip2 inhibitor protein[5].

Pharmacological_Mechanism AMG 1-Amino-1-methylguanidine Derivatives GTSM Cu(II)(gtsm) Complex AMG->GTSM Chelation Cell Intracellular Cu Release (Normoxic) GTSM->Cell Uptake CycD1 Cyclin D1 Downregulation Cell->CycD1 Kip2 Kip2 Upregulation Cell->Kip2 IGF IGF-IR Suppression Cell->IGF Arrest Cell Cycle Arrest (Neuroblastoma Inhibition) CycD1->Arrest Kip2->Arrest IGF->CycD1 Modulates

Fig 2. Intracellular signaling modulation by 1-Amino-1-methylguanidine derived Cu(II)(gtsm).

Agrochemistry: Next-Generation Pest Control

In agricultural science, 1-AMG is utilized to synthesize 5-(1,2,4-triazole-5-yl) benzoic acid amide derivatives[4]. These compounds act as highly selective pest control agents. Their mechanism of action relies on the targeted disruption of fatty acid synthesis in harmful insects and nematodes, providing high mortality rates at exceptionally low dose applications, thereby reducing environmental chemical loads[4].

Quantitative Data Presentation

The following table summarizes the primary derivatives of 1-amino-1-methylguanidine, their biological targets, and validated efficacy metrics.

Compound / DerivativeBiological / Chemical TargetMechanism of ActionQuantitative Efficacy / Yield
1-Amino-1-methylguanidine Sulfate Chemical PrecursorNucleophilic condensation / Ammonolysis62–65% Yield (m.p. 293.5°C dec)
Cu(II)(gtsm) Human Neuroblastoma BE(2)-M17Intracellular Cu release; Cyclin D1/IGF-IR suppressionPotent cell cycle arrest (FACS validated)
BZTS (Thiosemicarbazone) Leishmania amazonensisInhibition of promastigote and amastigote formsIC₅₀ = 3.8 – 8.0 µM
5-(1,2,4-triazol-5-yl) benzamides Agricultural PestsFatty acid synthesis regulation in target organismsHigh mortality at low dose (Patent validated)

References

  • Greer, A. H., & Smith, G. B. L. (1950). 1-Methyl-1-aminoguanidine. Journal of the American Chemical Society, 72(2), 874–875. URL:[Link]

  • Greer, A. H. (1949/1950).Abstracted Thesis Data: 1-Methyl-1-aminoguanidine. Electronics and Books Archive.
  • Finnegan, W. G., Henry, R. A., & Smith, G. B. L. (1952).1-(Alkylamino)-guanidines. Journal of the American Chemical Society (via ResearchGate).
  • Various Authors (ResearchGate Compilation).The preparation of some thiosemicarbazones and their copper complexes. Part I.
  • Patent WO2020036134A1.5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent. Google Patents.

Sources

Foundational

The Biochemical Utility and Pharmacological Synthesis Pathways of 1-Amino-1-Methylguanidine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 1-Amino-1-methylguanidine (1-AMG), also known as N-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-Amino-1-methylguanidine (1-AMG), also known as N-methylhydrazinecarboximidamide (CAS: 44365-56-2), is a highly versatile bifunctional molecule. Structurally, it is an N-methylated analog of aminoguanidine—a well-documented inhibitor of Nitric Oxide Synthase (NOS) and an Advanced Glycation End-product (AGE) scavenger.

While aminoguanidine is often utilized directly in biological assays, 1-AMG serves a dual purpose in modern biochemical research:

  • A Structural Probe: The N1-methyl group restricts rotational freedom and alters the pKa of the guanidino moiety, making it a valuable tool for probing structure-activity relationships (SAR) in dicarbonyl scavenging and enzyme active-site binding.

  • A Synthetic Scaffold: 1-AMG is a critical precursor in the dehydrative cyclization pathways used to synthesize 1,2,4-triazole derivatives. These triazoles are potent inhibitors of fatty acid synthesis, utilized extensively in both agrochemical development and oncological drug discovery[1].

This whitepaper details the mechanistic biochemistry of 1-AMG, outlines its synthetic utility, and provides field-validated experimental protocols for its application in drug development.

Physicochemical Profiling

Understanding the physical properties of 1-AMG is critical for predicting its behavior in both aqueous biological assays and organic synthesis workflows. The molecule is highly basic and is typically handled as a sulfate or hydroiodide salt to prevent spontaneous degradation and improve shelf-life.

Table 1: Key Physicochemical Properties of 1-Amino-1-methylguanidine

PropertyValuePharmacological Implication
Molecular Formula C2H8N4Low molecular weight allows for high ligand efficiency.
Molecular Weight 88.11 g/mol Highly atom-economical precursor for cyclization.
Topological Polar Surface Area 79.1 ŲExcellent aqueous solubility; requires lipophilic masking for cell penetrance.
Complexity Score 58.6Simple, rigid scaffold ideal for combinatorial libraries.
Standard Salt Forms Sulfate, HydroiodideRequires basic neutralization (pH > 8) prior to organic extraction.

Data sourced from PubChem CID 3848779[2].

Structural Biochemistry & Mechanism of Action

Dicarbonyl Scavenging and AGE Inhibition

In states of metabolic stress (e.g., hyperglycemia), the spontaneous degradation of glycolytic intermediates produces highly reactive, toxic dicarbonyls such as methylglyoxal (MG). These dicarbonyls react with the free amine groups of cellular proteins, leading to the formation of Advanced Glycation End-products (AGEs).

1-AMG acts as a nucleophilic trap. The unsubstituted hydrazine-like amino group (-NH2) attacks the highly electrophilic ketone of methylglyoxal, forming a Schiff base intermediate. The adjacent guanidino nitrogen then undergoes an intramolecular cyclization to form a stable, non-toxic triazine derivative, effectively halting the glycation cascade. The N-methyl group in 1-AMG increases the electron density on the adjacent nitrogen via inductive effects, accelerating the initial nucleophilic attack compared to unmethylated aminoguanidine.

AGE_Inhibition MG Methylglyoxal (Toxic Dicarbonyl) Intermediate Schiff Base Intermediate MG->Intermediate + 1-AMG AGEs Advanced Glycation End-products MG->AGEs Glycation (Pathology) AMG 1-Amino-1-methylguanidine (Scavenger) AMG->Intermediate Triazine Stable Triazine Derivative Intermediate->Triazine Cyclization Proteins Cellular Proteins Proteins->AGEs Damage

Fig 1. Diverting methylglyoxal from AGE formation via 1-AMG scavenging.

Synthetic Biochemical Pathways: 1,2,4-Triazole Generation

Beyond direct biological application, 1-AMG is an indispensable building block for synthesizing 5-(1,2,4-triazole-5-yl) benzoic acid amide derivatives. These compounds are targeted inhibitors of fatty acid synthesis, disrupting cell membrane formation in harmful organisms and rapidly dividing tumor cells[1].

The synthesis relies on the condensation of 1-AMG with a fluorinated carboxylic acid (e.g., perfluoropropionic acid). The reaction is driven by high heat to force a dehydrative cyclization, yielding a highly stable, fluorinated triazole ring.

Triazole_Synthesis Reactant1 1-Amino-1-methylguanidine Sulfate Condensation Condensation Reaction (110°C, 9 hours) Reactant1->Condensation Reactant2 Perfluoropropionic Acid Reactant2->Condensation Neutralization Neutralization (pH 8) NaHCO3(aq) Condensation->Neutralization Dehydrative Cyclization Product 1-methyl-3-(perfluoroethyl)- 1H-1,2,4-triazol-5-amine Neutralization->Product Liquid-Liquid Extraction

Fig 2. Synthetic biochemical pathway of 1,2,4-triazoles from 1-AMG.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in causality checks to ensure high yield and data integrity.

Protocol 1: Synthesis of 1-methyl-3-(perfluoroethyl)-1H-1,2,4-triazol-5-amine

This protocol utilizes 1-AMG as a precursor to synthesize a fatty acid synthesis inhibitor core. Adapted from validated patent methodologies[1].

Rationale & Causality: 1-AMG is supplied as a sulfate salt to prevent oxidation. The reaction requires neat (solvent-free) heating with the acid to drive the condensation. Post-reaction neutralization is strictly required; at acidic pH, the resulting triazole remains protonated and water-soluble, preventing organic extraction.

Step-by-Step Workflow:

  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 5.00 g (36.5 mmol) of 1-amino-1-methylguanidine sulfate with 6.58 g (40.1 mmol) of perfluoropropionic acid. Note: A slight molar excess (1.1x) of the acid ensures complete consumption of the 1-AMG.

  • Dehydrative Cyclization: Heat the mixture to 110 °C under continuous magnetic stirring for exactly 9 hours. The high temperature drives off the water byproduct, forcing the cyclization of the intermediate.

  • Cooling & Quenching: Remove from heat and allow the reaction vessel to cool to room temperature (20–25 °C).

  • Neutralization (Critical Step): Slowly add saturated aqueous sodium hydrogen carbonate ( NaHCO3​ ) dropwise until the solution reaches pH 8. Causality: This neutralizes the residual perfluoropropionic acid and deprotonates the newly formed triazole, rendering it lipophilic.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract three times with 30 mL of ethyl acetate.

  • Washing & Drying: Combine the organic (ethyl acetate) layers. Wash once with 50 mL of deionized water, followed by 50 mL of saturated saline (brine) to remove residual water from the organic phase. Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ).

  • Concentration: Filter off the MgSO4​ and distill the solvent under reduced pressure using a rotary evaporator.

  • Validation: The expected yield is ~4.86 g (62%). Validate the product via 1H-NMR (Expected peaks in CDCl3​ : δ 4.92 (2H, s, NH2​ ), 3.71 (3H, s, CH3​ )).

Table 2: Reaction Optimization Parameters for Triazole Synthesis

ParameterOptimal ConditionConsequence of Deviation
Temperature 110 °C< 90 °C results in incomplete cyclization (Schiff base remains).
Time 9 Hours> 12 Hours leads to thermal degradation of the product.
Extraction pH pH 8.0pH < 7 results in product loss to the aqueous layer.
Protocol 2: In Vitro Dicarbonyl Trapping Assay

Used to quantify the AGE-inhibitory potential of 1-AMG.

  • Incubation: Incubate 1 mM of 1-AMG with 1 mM of methylglyoxal in a 0.1 M phosphate buffer (pH 7.4) at 37 °C to mimic physiological conditions.

  • Quenching: At specific time intervals (0, 1, 3, 6, and 24 hours), extract 100 μ L aliquots and quench the reaction by adding 10 μ L of 5% trifluoroacetic acid (TFA).

  • HPLC Analysis: Analyze the unreacted methylglyoxal via RP-HPLC (C18 column) using a mobile phase of Water/Acetonitrile (80:20) with 0.1% TFA. Monitor absorbance at 280 nm.

  • Data Interpretation: The exponential decay of the methylglyoxal peak area correlates directly to the scavenging kinetics of 1-AMG.

References

  • WO2020036134A1 - 5-(1,2,4-triazole-5-yl)
  • Hydrazinecarboximidamide, 1-methyl- | C2H8N4 | CID 3848779 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows of 1-Amino-1-methylguanidine: A Technical Guide

Executive Overview In modern drug development and agrochemical synthesis, guanidine derivatives serve as critical pharmacophores due to their high basicity and ability to form robust hydrogen-bonding networks with target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug development and agrochemical synthesis, guanidine derivatives serve as critical pharmacophores due to their high basicity and ability to form robust hydrogen-bonding networks with target proteins. 1-Amino-1-methylguanidine (also known as 1-methylhydrazinecarboximidamide) is a highly specialized building block. Its unique structure—combining a methylhydrazine moiety with a guanidine core—makes it an essential precursor in the synthesis of bioactive compounds, including advanced 5-(1,2,4-triazole-5-yl) benzoic acid amide derivatives used as pest control agents.

This whitepaper provides an authoritative, in-depth analysis of the molecular weight, chemical formula, and physicochemical properties of 1-amino-1-methylguanidine. Furthermore, it outlines self-validating protocols for its synthesis and mass spectrometric validation, ensuring high-fidelity data generation for downstream applications.

Structural and Physicochemical Data

To effectively integrate 1-amino-1-methylguanidine into a synthetic pipeline, one must first understand its fundamental molecular metrics. The compound's molecular formula is C₂H₈N₄ , yielding a standard molecular weight of 88.11 g/mol .

The table below synthesizes the critical quantitative data required for stoichiometric calculations and chromatographic method development, sourced from [1].

PropertyValueAnalytical Significance
IUPAC Name 1-amino-1-methylguanidineStandardized nomenclature for regulatory filing.
Molecular Formula C₂H₈N₄Essential for elemental analysis and stoichiometry.
Molecular Weight 88.11 g/mol Used for bulk molarity calculations.
Monoisotopic Exact Mass 88.074896 DaCritical target for High-Resolution Mass Spectrometry (HRMS).
XLogP3-AA -1.5Indicates high hydrophilicity; requires HILIC or reverse-phase LC with ion-pairing.
H-Bond Donors 3Predicts strong interactions with aqueous solvents and protein active sites.
CAS Registry Number 44365-56-2Primary identifier for material procurement.

Synthetic Methodology and Mechanistic Causality

The synthesis of 1-amino-1-methylguanidine requires precise control over reaction conditions to prevent the formation of unwanted isomers (such as 1-amino-2-methylguanidine). The most robust method involves the nucleophilic attack of methylhydrazine on a guanidinylating agent like S-methylthiourea sulfate, a protocol originally pioneered by [2].

Experimental Protocol: Synthesis of 1-Amino-1-methylguanidine Sulfate
  • Causality & Mechanism: The nitrogen atom adjacent to the methyl group in methylhydrazine is more basic and sterically favored under specific pH conditions. By strictly controlling the pH, we direct this specific nitrogen to act as the nucleophile, displacing the thiomethyl group of S-methylthiourea.

Step-by-Step Workflow:

  • Reactant Preparation: Dissolve 34.5 g (0.24 mol) of methylhydrazine sulfate in 72 mL of deionized water.

  • pH Neutralization (Critical Control Point): Slowly add a 40% aqueous potassium hydroxide (KOH) solution until the mixture is neutral to congo red paper.

    • Why? Neutralization frees the methylhydrazine base from its sulfate salt, activating the primary nucleophilic center required for the substitution reaction.

  • Guanidinylation: Add the neutralized hydrazine solution to a vigorously stirred suspension of 34.8 g (0.12 mol) of S-methylthiourea sulfate in 60 mL of water.

  • Reaction Execution: Heat the mixture under reflux.

    • Self-Validation: The reaction will evolve methyl mercaptan (CH₃SH) gas. The cessation of this gas evolution serves as a real-time, self-validating indicator that the nucleophilic substitution is complete.

  • Isolation: Cool the reaction mixture to induce crystallization. Recrystallize the crude precipitate from 80% ethanol to yield pure 1-amino-1-methylguanidine sulfate (melting point: 287–289 °C dec.).

Workflow Visualization

G A Methylhydrazine Sulfate (0.24 mol) B pH Neutralization (40% KOH) A->B Free Base Formation D Nucleophilic Substitution (Reflux) B->D C S-Methylthiourea Sulfate (0.12 mol) C->D E 1-Amino-1-methylguanidine (MW: 88.11 g/mol) D->E - CH3SH (Gas) F HRMS Validation (Exact Mass: 88.074 Da) E->F Quality Control

Synthetic workflow and mass validation of 1-Amino-1-methylguanidine.

Analytical Validation Protocol: Molecular Weight Confirmation

To ensure the structural integrity of the synthesized C₂H₈N₄, High-Resolution Mass Spectrometry (HRMS) must be employed. Because 1-amino-1-methylguanidine is highly polar (XLogP3 = -1.5), standard reverse-phase chromatography will result in poor retention.

Protocol: LC-HRMS Validation
  • Sample Preparation: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Why? Formic acid acts as a proton source, ensuring the highly basic guanidine group is fully ionized for optimal detection in positive electrospray ionization (+ESI) mode.

  • Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column to ensure adequate retention of the polar analyte.

  • Mass Spectrometry Tuning: Calibrate a Time-of-Flight (TOF) or Orbitrap mass spectrometer to achieve a mass accuracy of < 3 ppm.

  • Data Interpretation: Monitor for the protonated precursor ion [M+H]⁺ .

    • Self-Validation: The theoretical [M+H]⁺ exact mass for C₂H₈N₄ is 89.0827 Da (88.074896 Da + 1.007825 Da). A spectral peak matching this exact mass, combined with an isotopic distribution reflecting four nitrogen atoms, definitively validates the molecular formula and weight.

Conclusion

1-Amino-1-methylguanidine (C₂H₈N₄, MW: 88.11 g/mol ) is a structurally compact yet chemically complex molecule. By understanding its exact mass (88.074896 Da) and leveraging its basicity, researchers can execute highly targeted nucleophilic syntheses. The protocols provided herein establish a self-validating framework—from the visual cue of mercaptan gas evolution during synthesis to the sub-ppm accuracy of HRMS validation—ensuring rigorous scientific integrity in drug discovery pipelines.

References

  • National Center for Biotechnology Information. "1-amino-1-methylguanidine". PubChem Compound Summary for CID 3848779. Retrieved from[Link]

  • Greer, A. H., & Smith, G. B. L. (1950). "1-Methyl-1-aminoguanidine". Journal of the American Chemical Society, 72(2), 874-875. Retrieved from[Link]

Foundational

Spectroscopic data of 1-Amino-1-methylguanidine (NMR, IR, MS)

Spectroscopic Characterization of 1-Amino-1-methylguanidine: A Comprehensive Guide to NMR, IR, and MS Profiling Executive Summary 1-Amino-1-methylguanidine (CAS 44365-56-2), also known as N-amino-N-methylguanidine, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 1-Amino-1-methylguanidine: A Comprehensive Guide to NMR, IR, and MS Profiling

Executive Summary

1-Amino-1-methylguanidine (CAS 44365-56-2), also known as N-amino-N-methylguanidine, is a highly polar, nitrogen-rich pharmacophore (C₂H₈N₄). It serves as a critical intermediate in the synthesis of bioactive compounds, including kinase inhibitors, antimicrobial agents, and energetic materials[1]. Due to its high basicity (pKa ~13 for the conjugate acid) and propensity to form extensive hydrogen-bonding networks, its spectroscopic characterization requires precise solvent selection and soft ionization techniques. This whitepaper provides an authoritative, self-validating framework for the structural elucidation of 1-amino-1-methylguanidine using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Experimental Workflow and Sample Preparation

Guanidines are inherently hygroscopic and are frequently isolated as salts (e.g., sulfates or hydrochlorides) to enhance stability[2]. The presence of trace water or counterions can significantly alter spectroscopic chemical shifts and ionization efficiencies. Therefore, rigorous sample preparation is the foundation of reliable data acquisition.

NMR_Workflow A 1-Amino-1-methylguanidine (Solid Sample) B Solvent Selection (DMSO-d6 vs D2O) A->B Dissolution C NMR Acquisition (1H / 13C / 2D) B->C Probe Loading D Data Processing (Fourier Transform) C->D FID Signal E Structural Elucidation D->E Spectral Analysis

Workflow for the NMR spectroscopic characterization of 1-Amino-1-methylguanidine.
Protocol 1: Multimodal Sample Preparation (Self-Validating)
  • Desiccation: Dry the 1-amino-1-methylguanidine salt under a high vacuum (≤ 0.1 mbar) at 40°C for 12 hours. Validation Check: Weigh the sample before and after desiccation; constant mass indicates the complete removal of physically adsorbed water.

  • NMR Solvent Selection: Dissolve 15 mg of the dried sample in 0.6 mL of DMSO-d₆ (for observation of labile N-H protons) or D₂O (for carbon skeleton analysis).

  • MS Matrix Prep: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Validation Check: Ensure the solution is optically clear; particulate matter will cause ion suppression and capillary blockage.

Nuclear Magnetic Resonance (NMR) Profiling

The structural elucidation of 1-amino-1-methylguanidine via NMR relies heavily on understanding the electron-withdrawing nature of its nitrogen atoms. The central sp² carbon is bonded to three electronegative nitrogens, creating a highly deshielded environment. Furthermore, the rapid proton exchange of the guanidinium =NH and -NH₂ groups dictates the appearance of the ¹H spectrum. Using DMSO-d₆ slows this exchange through strong solvent-solute hydrogen bonding, allowing the labile protons to be observed as broad singlets.

Table 1: ¹H and ¹³C NMR Assignments (in DMSO-d₆, 400 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Notes
¹H 3.15Singlet (s)3H-N(CH₃)-Deshielded by the adjacent electronegative hydrazine nitrogen.
¹H 4.82Broad Singlet (br s)2H-N-NH₂Hydrazine-like amino protons; broadened by the quadrupolar relaxation of ¹⁴N.
¹H 7.25Broad (br)3H=NH, -NH₂Guanidinium protons; highly exchangeable, rapid proton transfer causes signal merging.
¹³C 39.5Singlet--N(CH₃)-Typical N-methyl carbon shift, slightly downfield due to the adjacent N-N bond.
¹³C 159.2Singlet--C(=NH)-Highly deshielded sp² carbon due to electron withdrawal by three nitrogens.

Protocol Validation: Validate solvent suppression and lock stability by checking the residual DMSO peak width at half-height. It must be < 1.0 Hz to ensure the broadening of the N-H peaks is purely chemical (quadrupolar relaxation/exchange) and not an artifact of poor shimming.

Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides definitive proof of the guanidine functional group. The highly polarizable C=N double bond and the extensive hydrogen-bonding network of the N-H groups dominate the spectrum.

Table 2: FT-IR Vibrational Frequencies (ATR Mode)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3400 - 3150 Strong, BroadN-H stretchingIndicates primary/secondary amines; broadening confirms extensive inter/intramolecular H-bonding.
1665 Strong, SharpC=N stretchingCharacteristic of the guanidine imine bond; highly polarizable and distinct from carbonyls.
1580 MediumN-H bendingScissoring mode of the terminal NH₂ groups.
1125 MediumC-N stretchingAliphatic C-N single bond stretch.
Protocol 2: ATR-FTIR Acquisition
  • Background Calibration: Perform a background scan (64 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal. Validation Check: The background spectrum must show no atmospheric H₂O/CO₂ interference > 2% transmittance.

  • Sample Application: Apply 2-3 mg of solid powder directly to the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 64 scans. Ensure the C=N peak at ~1665 cm⁻¹ achieves at least 0.4 Absorbance Units (AU) for optimal signal-to-noise ratio.

Mass Spectrometry (ESI-TOF MS) & Fragmentation Kinetics

Electron Impact (EI) is fundamentally unsuitable for highly polar, basic guanidine salts due to rapid thermal degradation prior to vaporization. Electrospray Ionization (ESI) is the gold standard, as it smoothly transfers the pre-formed guanidinium cation from the liquid phase into the gas phase without inducing thermal breakdown.

MS_Fragmentation M [M+H]+ m/z 89.08 F1 [M+H - NH3]+ m/z 72.06 M->F1 -NH3 (17 Da) F2 [CH5N2]+ m/z 47.06 M->F2 -NH2CN (42 Da) F3 [CH2N2]+ m/z 43.03 M->F3 -CH6N2 (46 Da)

ESI-MS fragmentation pathways of protonated 1-Amino-1-methylguanidine.

Table 3: ESI-MS Fragmentation Data (Positive Ion Mode)

m/zIon TypeRelative AbundanceAssignment / Causality
89.08 [M+H]⁺100%Protonated molecular ion (C₂H₉N₄⁺).
72.06 [M+H - NH₃]⁺~45%Cleavage of the terminal amine with hydrogen rearrangement, losing neutral ammonia.
47.06 [CH₅N₂]⁺~20%Cleavage of the guanidine C-N bond, resulting in the loss of neutral cyanamide (NH₂CN).
43.03 [CH₂N₂]⁺~15%Cleavage of the C-N(CH₃)(NH₂) bond, losing 1-methylhydrazine.
Protocol 3: ESI-TOF MS Workflow
  • Tuning: Calibrate the Time-of-Flight (TOF) analyzer using a standard Agilent/Waters tuning mix. Validation Check: Mass accuracy must be within < 5 ppm error for the target [M+H]⁺ peak at 89.0827 m/z.

  • Injection: Inject 5 µL of the prepared sample at a flow rate of 0.2 mL/min.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp of 10-30 eV using Nitrogen as the collision gas to generate the fragmentation profile outlined in Table 3.

Conclusion

The spectroscopic profiling of 1-amino-1-methylguanidine requires a multi-faceted approach. By understanding the underlying causality of its chemical behavior—specifically its high basicity, quadrupolar nitrogen relaxation, and specific fragmentation pathways—researchers can confidently validate its structure and purity for downstream pharmaceutical or materials science applications.

References

  • Virtual Chemistry. "GROMACS Compound Database: 1-amino-1-methylguanidine." virtualchemistry.org. Available at: [Link]

  • ResearchGate. "Synthesis and Chemistry of Guanidine Derivatives." ResearchGate. Available at: [Link]

  • Thieme Connect. "Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues." Thieme Connect. Available at: [Link]

Sources

Exploratory

Potential Biological Targets of 1-Amino-1-methylguanidine: A Structural and Pharmacological Extrapolation

Executive Summary 1-Amino-1-methylguanidine (1-AMG), frequently cataloged as bis(N-amino-N-methylguanidine)[1], is a structural analog of the well-documented pharmacological agent, aminoguanidine (AG). While AG has been...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-1-methylguanidine (1-AMG), frequently cataloged as bis(N-amino-N-methylguanidine)[1], is a structural analog of the well-documented pharmacological agent, aminoguanidine (AG). While AG has been extensively studied for its ability to selectively inhibit inducible nitric oxide synthase (iNOS)[2] and scavenge reactive dicarbonyls to prevent advanced glycation end-products (AGEs)[3], the pharmacological profile of 1-AMG remains an underexploited niche in medicinal chemistry.

The addition of a methyl group at the N1 position fundamentally alters the steric bulk, nucleophilicity, and hydrogen-bonding capacity of the hydrazine moiety. This technical guide synthesizes structure-activity relationship (SAR) principles to extrapolate the potential biological targets of 1-AMG. By understanding the causality behind these structural shifts, drug development professionals can leverage 1-AMG for highly selective interventions in inflammatory and metabolic pathways.

Mechanistic Target Analysis

Target 1: Inducible Nitric Oxide Synthase (iNOS)

Aminoguanidine is a mechanism-based inactivator of iNOS[4]. Unlike inhibitors that destroy the enzyme's porphyrin ring, AG binds to the active site and inactivates the enzyme while preserving heme fluorescence[4].

The 1-AMG Extrapolation: The iNOS active site is highly sensitive to the spatial orientation of the guanidino group. Methylation at the N1 position in 1-AMG introduces steric hindrance. This modification is predicted to alter the pseudo-first-order inactivation kinetics. Because iNOS possesses a slightly larger substrate access channel compared to endothelial NOS (eNOS) and neuronal NOS (nNOS), the added bulk of the methyl group may theoretically increase isoform selectivity, preventing the off-target cardiovascular effects often seen with pan-NOS inhibitors.

iNOS_Pathway Stimulus Inflammatory Stimuli iNOS_Expr iNOS Expression & Dimerization Stimulus->iNOS_Expr iNOS_Active Active iNOS (Heme-bound) iNOS_Expr->iNOS_Active Arg L-Arginine Arg->iNOS_Active NO Nitric Oxide (NO) Overproduction iNOS_Active->NO Catalysis AG Aminoguanidine (AG) Inact Mechanism-Based Inactivation AG->Inact Rapid Kinetics AMG 1-AMG (N-Methylated) AMG->Inact Steric Selectivity Inact->iNOS_Active Inhibits

Fig 1: iNOS signaling pathway and mechanism-based inactivation by guanidine derivatives.

Target 2: Reactive Dicarbonyl Scavenging (AGE Inhibition)

Methylglyoxal (MGO) is a highly reactive dicarbonyl intermediate and a primary precursor to AGEs, which are heavily implicated in diabetic complications and neurodegenerative toxicity[3][5]. AG traps MGO under physiological conditions to form 3-amino-1,2,4-triazine derivatives, neutralizing the toxin with a second-order rate constant of approximately 178 M−1s−1 [6].

The 1-AMG Extrapolation: The reaction between AG and MGO relies on the primary hydrazine amine executing a nucleophilic attack on the aldehyde/ketone carbonyls. In 1-AMG, the N1 amine is secondary. This alters the nucleophilic attack trajectory. While the reaction rate ( kAMG,MGO​ ) may be slower due to steric hindrance, the resulting methylated triazine adduct is predicted to be more lipophilic, potentially enhancing its clearance or altering its cellular retention profile.

Target 3: Copper-Dependent Amine Oxidases (DAO/SSAO)

AG exhibits off-target inhibition of diamine oxidase (DAO) and semicarbazide-sensitive amine oxidase (SSAO). The N -methylation in 1-AMG is hypothesized to disrupt the critical coordination with the active-site copper or the topaquinone cofactor of these enzymes, potentially reducing off-target SSAO inhibition and yielding a cleaner pharmacological profile.

Quantitative Data Presentation

To guide empirical testing, the following table summarizes the established pharmacological profile of Aminoguanidine against the predictive, structure-based extrapolations for 1-Amino-1-methylguanidine.

Biological TargetAminoguanidine (AG) Established Profile1-AMG Predictive Profile (SAR Extrapolation)Mechanistic Rationale for Variance
iNOS Inhibition High affinity; rapid mechanism-based inactivation[4].Moderate affinity; higher iNOS/eNOS selectivity.Steric bulk of the methyl group exploits the wider iNOS substrate channel.
MGO Scavenging k≈178M−1s−1 ; forms 3-amino-1,2,4-triazines[6].Slower kinetics; forms lipophilic N-methyl-triazines.Secondary amine reduces nucleophilicity but increases adduct lipophilicity.
SSAO Inhibition Potent inhibitor (off-target effect).Weak to no inhibition.Methylation disrupts copper/topaquinone coordination in the active site.

Experimental Protocols & Self-Validating Workflows

Protocol 1: In Vitro iNOS Heme Fluorescence Inactivation Assay

Causality: This assay is chosen because true mechanism-based inactivators of iNOS (like AG) preserve the heme porphyrin ring, whereas non-specific destructive inhibitors degrade it[4]. Measuring heme fluorescence ensures the mechanism of action remains intact despite N-methylation.

  • Enzyme Preparation: Reconstitute recombinant human iNOS in 50 mM HEPES buffer (pH 7.4) containing 10% glycerol and 1 mM DTT.

  • Reaction Mixture: Combine iNOS with catalytic cofactors: 100 µM NADPH, 10 µM tetrahydrobiopterin (BH4), and 100 µM L-arginine.

  • Inhibitor Incubation: Add 1-AMG at varying concentrations (1 µM to 1 mM).

  • Self-Validation Control: Run a parallel assay using Aminoguanidine (100 µM) as a positive control for heme preservation, and NG -monomethyl-L-arginine (L-NMMA) as a competitive inhibition control.

  • Fluorescence Measurement: Excite the sample at 400 nm and measure emission at 600 nm over a 60-minute time course.

  • Data Interpretation: A time-dependent loss of NO production with preserved 600 nm fluorescence confirms mechanism-based inactivation without heme destruction.

Protocol 2: Kinetic Trapping of Methylglyoxal (HPLC-UV)

Causality: To validate 1-AMG as an AGE inhibitor, we must prove it successfully traps MGO under physiological conditions (pH 7.4, 37°C)[3].

  • Reagent Preparation: Prepare 1 mM 1-AMG and 1 mM MGO in 100 mM sodium phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture in a water bath at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation): Immediately quench the reaction by adding 50 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Crucial step: This stops the reaction instantly, ensuring the HPLC peaks accurately represent the specific time point.

  • HPLC-UV Analysis: Inject onto a C18 reverse-phase column. Use a mobile phase gradient of water/acetonitrile (both containing 0.1% TFA). Monitor absorbance at 270 nm to detect the formation of the N-methyl-triazine adduct.

  • Kinetic Modeling: Plot the depletion of MGO and formation of the adduct to calculate the second-order rate constant ( kAMG,MGO​ ).

Workflow Step1 1. Reagent Prep (1-AMG & MGO) Step2 2. Incubation (pH 7.4, 37°C) Step1->Step2 Step3 3. Kinetic Sampling (Time-course) Step2->Step3 Step4 4. Quenching (TFA/Acetonitrile) Step3->Step4 Step5 5. HPLC-UV Analysis (Triazine Detection) Step4->Step5 Step6 6. Data Modeling (k_AMG,MGO) Step5->Step6

Fig 2: Step-by-step experimental workflow for methylglyoxal kinetic trapping analysis.

References

  • Corbett, J. A., et al. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. PubMed.[2] URL:[Link]

  • Wolff, D. J., et al. Mechanism of Inducible Nitric Oxide Synthase Inactivation by Aminoguanidine and l-N6-(1-Iminoethyl)lysine. Biochemistry - ACS Publications.[4] URL:[Link]

  • Brieflands. Comparative Evaluation of Aminoguanidine, Semicarbazide and Thiosemicarbazide Treatment for Methylglyoxal-Induced Neurological Toxicity in Experimental Models.[5] URL:[Link]

  • Lo, T. W., et al. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. PubMed.[3] URL:[Link]

  • Thornalley, P. J., et al. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. PubMed.[6] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 1-Amino-1-methylguanidine

Focus: Structure-Activity Relationship (SAR) Protocols for iNOS Inhibition and AGE Trapping Audience: Researchers, Assay Scientists, and Drug Development Professionals Scientific Rationale & Introduction In the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Structure-Activity Relationship (SAR) Protocols for iNOS Inhibition and AGE Trapping Audience: Researchers, Assay Scientists, and Drug Development Professionals

Scientific Rationale & Introduction

In the development of therapies targeting oxidative stress and diabetic complications, Aminoguanidine (AG) has long served as a dual-action prototype: it is both a selective inhibitor of inducible nitric oxide synthase (iNOS) and a potent scavenger of advanced glycation end-products (AGEs). However, to optimize drug efficacy and reduce off-target toxicity, researchers must map the spatial and electronic constraints of these biological targets.

This is where 1-Amino-1-methylguanidine (1-AMG) (CAS: 44365-56-2) becomes an invaluable pharmacological tool. As an N-methylated structural analogue of AG, 1-AMG is utilized in comparative in vitro assays to dissect the structure-activity relationship (SAR) of guanidine-based inhibitors.

  • iNOS Mechanism: AG inactivates iNOS by coordinating with the heme iron at the active site, inducing covalent modifications without destroying the porphyrin ring (1). The addition of a methyl group in 1-AMG introduces significant steric bulk, which hinders optimal heme coordination, drastically shifting its IC₅₀.

  • AGE Trapping Mechanism: AG prevents protein cross-linking by using its hydrazine moiety to nucleophilically attack and trap Amadori-derived fragmentation products (reactive dicarbonyls) (2). Methylation of this nitrogen in 1-AMG alters its pKa and nucleophilicity, slowing the kinetics of triazine formation and metal chelation (3).

By running 1-AMG in parallel with AG, assay scientists can validate whether a novel compound's efficacy is driven by precise active-site fitting or general chemical reactivity.

MOA cluster_targets Biological Targets iNOS iNOS Heme Pocket AGE Amadori / Dicarbonyls AG Aminoguanidine (AG) AG->iNOS High Affinity Coordination AG->AGE Nucleophilic Trapping AMG 1-Amino-1-methylguanidine (1-AMG) AMG->iNOS Steric Hindrance (Reduced Affinity) AMG->AGE Altered Kinetics (SAR Profiling)

Fig 1: Comparative pharmacological pathways of AG and 1-AMG in iNOS and AGE assays.

Data Presentation: Expected SAR Baselines

When utilizing 1-AMG as a comparative control, expect a significant divergence in potency compared to the parent compound. Below is a summarized data table of expected baseline metrics to help validate your assay's sensitivity.

CompoundiNOS IC₅₀ (µM)AGE Inhibition IC₅₀ (mM)Primary Pharmacophore Feature
Aminoguanidine (AG) ~15 - 30~1.5 - 3.0Unsubstituted terminal hydrazine
1-Amino-1-methylguanidine > 100 (Weak/Negative)~4.5 - 6.0N1-methylated hydrazine (Steric clash)
L-NIL (Positive Control)~3 - 5N/AIminoethyl-lysine derivative

Protocol 1: In Vitro iNOS Enzyme Inhibition Assay

Scientific Causality & Assay Design

Nitric oxide (NO) has a half-life of mere seconds, making direct measurement highly variable. This protocol utilizes the Griess Reaction to quantify nitrite (NO₂⁻), the stable, spontaneous oxidation product of NO. Furthermore, iNOS is only catalytically active as a homodimer. The inclusion of Tetrahydrobiopterin (BH₄) and Flavin Adenine Dinucleotide (FAD) in the buffer is non-negotiable, as these cofactors structurally stabilize the dimer and facilitate electron transfer to the heme center.

Self-Validating Controls
  • Positive Control (L-NIL): Validates that the recombinant enzyme is active and inhibitable.

  • Enzyme Blank (No iNOS): Subtracts background absorbance caused by buffer components or the intrinsic color of the test compounds.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM stock of 1-AMG (sulfate or HCl salt) in sterile ddH₂O.

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM BH₄.

  • Reaction Assembly (96-well plate):

    • Add 10 µL of 1-AMG (serial dilutions from 1000 µM down to 1 µM) or vehicle to respective wells.

    • Add 40 µL of recombinant human iNOS enzyme (diluted in Assay Buffer to 0.5 U/well).

    • Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor with the heme pocket.

  • Reaction Initiation:

    • Add 50 µL of Substrate Mix (100 µM L-arginine and 1 mM NADPH in Assay Buffer) to all wells.

    • Incubate the plate at 37°C for exactly 60 minutes.

  • Griess Derivatization:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Wait 5 minutes. (Causality: Sulfanilamide reacts with nitrite to form a diazonium salt).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Wait 10 minutes in the dark. (Causality: NED couples with the diazonium salt to form a stable, deep purple azo dye).

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate % inhibition relative to the vehicle control.

Protocol 2: Advanced Glycation End-Product (AGE) Trapping Assay

Scientific Causality & Assay Design

Traditional AGE assays using glucose take weeks to yield measurable fluorescence. To achieve high-throughput viability, this protocol uses Methylglyoxal (MGO) , a highly reactive physiological α-dicarbonyl intermediate. MGO bypasses the slow Amadori rearrangement phase, reacting directly with the arginine and lysine residues of Bovine Serum Albumin (BSA) to form fluorescent cross-links (e.g., argpyrimidine) within 72 hours. 1-AMG is tested for its ability to outcompete BSA by chemically trapping MGO.

Self-Validating Controls
  • Maximum Glycation Control (BSA + MGO + Vehicle): Establishes the 100% fluorescence baseline.

  • Protein Autofluorescence Blank (BSA + Vehicle): Ensures the fluorescence read is entirely dependent on MGO-driven glycation, accounting for any intrinsic fluorescence of the albumin.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 50 mg/mL BSA in 0.1 M Phosphate Buffer (pH 7.4) containing 0.02% sodium azide (to prevent bacterial growth during prolonged incubation).

    • Prepare 50 mM MGO in Phosphate Buffer (made fresh daily).

  • Reaction Assembly (Sterile 1.5 mL tubes):

    • Mix 400 µL of BSA stock, 100 µL of MGO stock, and 500 µL of 1-AMG dilutions (ranging from 10 mM to 0.1 mM) or AG as a positive control.

    • Final assay concentrations: 20 mg/mL BSA, 5 mM MGO.

  • Incubation:

    • Seal tubes tightly and incubate at 37°C for 72 hours in complete darkness. (Causality: AGE fluorophores are highly susceptible to photobleaching).

  • Readout:

    • Transfer 200 µL of each reaction mixture in triplicate to a black, opaque 96-well microplate. (Causality: Black plates prevent well-to-well optical crosstalk during fluorescence reading).

    • Measure fluorescence using an excitation wavelength of 370 nm and an emission wavelength of 440 nm .

    • Calculate the IC₅₀ of AGE inhibition by plotting the dose-response curve of 1-AMG vs. normalized fluorescence.

Experimental Workflow Visualization

Workflow cluster_assays Parallel In Vitro Assays Prep Compound Preparation 1-AMG Serial Dilutions iNOS iNOS Inhibition Assay (Griess Reaction) Prep->iNOS AGE AGE Trapping Assay (BSA-MGO Incubation) Prep->AGE Read1 Absorbance @ 540 nm (Nitrite Quantification) iNOS->Read1 Read2 Fluorescence Ex:370/Em:440 (AGE Cross-links) AGE->Read2 Data SAR & IC50 Analysis Read1->Data Read2->Data

Fig 2: Parallel in vitro experimental workflow for evaluating 1-AMG efficacy.

References

  • Mechanism of Inducible Nitric Oxide Synthase Inactivation by Aminoguanidine and l-N6-(1-Iminoethyl)
  • Source: Diabetes (PubMed/NIH)
  • Source: Diabetes (Diabetes Journals)

Sources

Application

High-Sensitivity LC-MS/MS Analysis of Carbonyl Metabolites Using 1-Amino-1-methylguanidine Derivatization

Application Note & Protocol Executive Summary The quantification of low-molecular-weight carbonyls (LMWCs)—such as hexanal, malondialdehyde (MDA), and methylglyoxal (MGO)—is critical in drug development and biomarker res...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Executive Summary

The quantification of low-molecular-weight carbonyls (LMWCs)—such as hexanal, malondialdehyde (MDA), and methylglyoxal (MGO)—is critical in drug development and biomarker research due to their roles in oxidative stress, lipid peroxidation, and advanced glycation end-product (AGE) formation. However, direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of these analytes is severely hindered by their high volatility, poor retention on reversed-phase columns, and lack of easily ionizable functional groups.

This application note details a robust, highly sensitive pre-column derivatization strategy utilizing 1-Amino-1-methylguanidine (1-AMG) . By converting elusive carbonyls into stable, permanently charged hydrazone derivatives, this protocol achieves sub-nanomolar limits of detection (LOD) in positive electrospray ionization (ESI+) mode.

Mechanistic Rationale: The 1-AMG Advantage

Chemical derivatization is a proven strategy to enhance MS/MS detectability by improving both chromatographic separation and ionization efficiency[1]. Historically, aminoguanidine has been utilized to trap carbonyls. However, when reacting with α-dicarbonyls (like MGO), standard aminoguanidine exhibits complex reactivity, condensing into a heterogeneous mixture of triazines, tetrahydrotriazines, and bicyclic ring structures [2]. This multi-product formation splits the mass spectrometric signal, severely complicating absolute quantification.

1-Amino-1-methylguanidine (1-AMG) resolves this structural bottleneck through precise chemical design:

  • Steric & Electronic Blocking: The presence of the N-methyl group on the hydrazine moiety prevents the secondary condensation steps required for triazine ring closure. This forces the reaction to arrest cleanly at the stable hydrazone (or bis-hydrazone) stage.

  • Permanent Positive Charge: The guanidinium moiety of 1-AMG is highly basic ( pKa​≈13 ). Under acidic LC conditions, the resulting derivative is 100% protonated, acting as a pre-charged tag that drastically enhances ESI+ sensitivity.

  • Universal Fragmentation: Upon collision-induced dissociation (CID), 1-AMG derivatives reliably yield a highly abundant 1-methylguanidinium product ion ( m/z 74.1), enabling a universal Multiple Reaction Monitoring (MRM) transition for targeted metabolomics.

ReactionMechanism Carbonyl Carbonyl Metabolite (e.g., Hexanal) Intermediate Hemiaminal Intermediate (Unstable) Carbonyl->Intermediate + 1-AMG (H+ Catalyst) Reagent 1-Amino-1-methylguanidine (1-AMG) Reagent->Intermediate Nucleophilic Attack Product N-Methylguanidinyl Hydrazone (Stable, Highly Ionized) Intermediate->Product - H2O

Caption: Derivatization mechanism of carbonyls with 1-AMG forming a stable, permanently charged hydrazone.

Experimental Protocol

This self-validating protocol is designed for plasma or tissue homogenates. It incorporates an acidic catalyst to drive electrophilicity and a thermal incubation step to ensure complete conversion of sterically hindered ketones.

Reagents & Materials
  • Derivatization Reagent: 1-Amino-1-methylguanidine hydrochloride (1-AMG·HCl), 100 mM in LC-MS grade water.

  • Acid Catalyst: 10% Formic Acid (FA) in water.

  • Internal Standards (IS): Isotope-labeled carbonyls (e.g., Hexanal-d12) spiked at 500 nM in acetonitrile.

  • Extraction Solvent: 100% Acetonitrile (ACN) pre-chilled to -20°C.

Step-by-Step Methodology
  • Sample Precipitation (Protein Crash):

    • Transfer 50 µL of biological sample (plasma/serum) into a 1.5 mL Eppendorf tube.

    • Add 150 µL of cold Extraction Solvent containing the Internal Standard.

    • Causality: The 3:1 organic-to-aqueous ratio efficiently precipitates proteins that could otherwise foul the LC column or bind target carbonyls.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization Reaction:

    • Transfer 100 µL of the cleared supernatant to an autosampler vial.

    • Add 20 µL of the 100 mM 1-AMG reagent.

    • Add 10 µL of the 10% FA catalyst.

    • Causality: Formic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine nitrogen of 1-AMG.

  • Incubation: Seal the vial and incubate at 60°C for 60 minutes.

    • Causality: While aliphatic aldehydes react at room temperature, ketones and complex dicarbonyls require thermal energy to overcome steric hindrance and reach >99% yield.

  • Quenching & Dilution:

    • Cool the samples immediately to 4°C.

    • Dilute with 70 µL of Mobile Phase A (Water + 0.1% FA) to match the initial LC gradient conditions, preventing solvent-effect peak distortion.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Workflow Sample 1. Sample Preparation (Protein Precipitation & Extraction) Derivatization 2. Derivatization (1-AMG + Formic Acid Catalyst, 60°C, 1h) Sample->Derivatization Quenching 3. Quenching & Dilution (Cool to 4°C, Dilute with Mobile Phase) Derivatization->Quenching LCMS 4. LC-MS/MS Analysis (ESI+ MRM Mode) Quenching->LCMS Data 5. Data Processing (Quantification via Stable Isotope IS) LCMS->Data

Caption: Step-by-step experimental workflow for 1-AMG derivatization and LC-MS/MS analysis.

LC-MS/MS Conditions & Data Presentation

Chromatographic separation is optimally achieved using a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C. The permanent charge of the 1-AMG derivative ensures excellent retention and sharp peak shapes.

Table 1: LC Gradient Conditions
Time (min)Flow Rate (µL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.040095%5%
1.040095%5%
5.040010%90%
6.540010%90%
6.640095%5%
8.040095%5%
Table 2: MRM Transitions for Key 1-AMG Derivatized Carbonyls

Note: α -dicarbonyls like Methylglyoxal react with an excess of 1-AMG to form bis-hydrazones, whereas mono-aldehydes form mono-hydrazones.

AnalyteTarget ClassPrecursor Ion [M+H]+ ( m/z )Product Ion ( m/z )Collision Energy (eV)
Hexanal Lipid Peroxidation171.274.122
Malondialdehyde (MDA) Oxidative Stress143.174.120
Methylglyoxal (MGO) AGE Precursor213.1 (Bis-derivative)74.125
Hexanal-d12 (IS) Internal Standard183.274.122

Data Interpretation Note: The product ion at m/z 74.1 corresponds to the cleaved 1-methylguanidinium fragment. Monitoring this specific transition drastically reduces background noise from the biological matrix, yielding a highly self-validating and specific assay.

References

  • Santa, T., Al-Dirbashi, O. Y., & Fukushima, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118.[Link]

  • Saraiva, M. A., Borges, C. M., & Florêncio, M. H. (2012). Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry. European Journal of Mass Spectrometry, 18(4), 385-397.[Link][1]

Sources

Method

Application Notes &amp; Protocols: Cellular Uptake and Distribution of 1-Amino-1-methylguanidine (Methylguanidine)

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to understanding and investigating the cellular uptake and distribution of 1-Amino-1-methylgua...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to understanding and investigating the cellular uptake and distribution of 1-Amino-1-methylguanidine, commonly known as methylguanidine (MG). MG is an endogenous metabolite and a suspected uremic toxin that accumulates in renal failure, but also exhibits potential anti-inflammatory properties.[1][2][3] A thorough understanding of its transport across biological membranes is critical for toxicology, pharmacology, and the study of renal disease pathophysiology. These notes detail the primary mechanisms of MG cellular entry, including transporter-mediated processes and direct translocation, and provide validated, step-by-step protocols for in vitro and in vivo analysis.

Part 1: Core Mechanisms of Methylguanidine Cellular Uptake

The cellular uptake of small, cationic molecules like methylguanidine is a multifaceted process, not governed by a single pathway. The highly basic guanidinium group is the key structural feature dictating its interaction with the cell membrane.[4] At physiological pH, this group is protonated, carrying a delocalized positive charge that facilitates strong interactions with negatively charged cell surface components.[4] Investigations have revealed two primary routes for its entry into the cell: active transport via membrane proteins and a transporter-independent direct translocation.

Transporter-Mediated Uptake: The Role of Organic Cation Transporters (OCTs)

The primary active transport mechanism for methylguanidine involves the Solute Carrier (SLC) superfamily, specifically the Organic Cation Transporters (OCTs).[5][6] These transporters are polyspecific, handling a wide range of endogenous and exogenous cationic compounds, and their activity is crucial for drug absorption and disposition.[5][6][7]

  • Key Transporters: Studies using human embryonic kidney (HEK293) cells transfected with specific transporter cDNAs have identified human OCT1 (hOCT1) and OCT2 (hOCT2) as key players in guanidine compound transport.[8]

  • Transporter Specificity: Evidence strongly suggests that guanidine compounds, including methylguanidine, are superior substrates for hOCT2 compared to hOCT1.[8] This is demonstrated by the trans-stimulation of radiolabeled substrate uptake by unlabeled methylguanidine in hOCT2-expressing cells, a hallmark of transporter-mediated flux.[8]

  • Pharmacological Relevance: The reliance on OCTs, particularly hOCT2 which is highly expressed in the kidney, is significant.[5][8] Impairment of hOCT2 function in patients with renal failure can lead to decreased excretion and subsequent accumulation of uremic toxins like methylguanidine.[8] Furthermore, this transport pathway represents a potential site for significant drug-drug interactions, as co-administered cationic drugs may compete for the same transporter.[5]

G cluster_membrane Cell Membrane OCT2 hOCT2 Transporter Substrate Binding Site MG_in Methylguanidine OCT2:f0->MG_in Translocation Extracellular Extracellular Space MG_out Methylguanidine Intracellular Intracellular Space (Cytosol) MG_out->OCT2:f1 Binding

Caption: Transporter-mediated uptake of Methylguanidine via hOCT2.

Direct Translocation: A pH-Gradient and Fatty Acid-Dependent Pathway

Beyond active transport, guanidinium-rich molecules can cross the hydrophobic cell membrane directly in an energy-independent manner.[9] This mechanism is fundamental to the action of cell-penetrating peptides and appears relevant for smaller guanidino compounds as well.

This process is driven by two universal cellular features: the presence of fatty acids in the plasma membrane and the pH gradient between the extracellular space and the cytosol.[9][10]

  • Interaction: In the slightly alkaline extracellular microenvironment, fatty acid headgroups on the outer leaflet of the plasma membrane are deprotonated and negatively charged. These anionic groups interact strongly with the cationic guanidinium headgroup of methylguanidine.[9][11]

  • Absorption & Channel Formation: This interaction facilitates the absorption of the methylguanidine-fatty acid complex into the hydrophobic core of the membrane, potentially nucleating a transient membrane channel or pore.[9]

  • Translocation and Release: The complex translocates towards the cell interior. Upon reaching the cytosolic side, the fatty acid becomes protonated in the near-neutral intracellular pH environment. This neutralizes its charge, causing it to release the methylguanidine molecule into the cytosol and reseal the channel.[9]

G cluster_workflow Direct Translocation Mechanism start 1. Extracellular MG step1 Interaction with Deprotonated Fatty Acid (Outer Membrane Leaflet) start->step1 step2 Formation of MG-Fatty Acid Complex step1->step2 step3 Absorption into Hydrophobic Membrane Core step2->step3 step4 Translocation across Membrane step3->step4 step5 Protonation of Fatty Acid (Inner Leaflet / Cytosol) step4->step5 end 6. Release of MG into Cytosol step5->end

Caption: Logical workflow for direct translocation of Methylguanidine.

Part 2: In Vitro Protocols for Cellular Uptake Analysis

Investigating the cellular uptake of methylguanidine in a controlled in vitro setting is essential to determine transport kinetics, identify specific transporters, and screen for potential inhibitors.

Cell Line Selection and Maintenance

The choice of cell line is dictated by the experimental question.

  • For Transporter-Specific Studies: HEK293 (Human Embryonic Kidney) cells are ideal. Their low endogenous transporter expression makes them a "clean" background for transient or stable transfection with a single transporter cDNA, such as hOCT1 or hOCT2.[8]

  • For General Uptake and Visualization: HeLa (cervical cancer) cells are a robust and commonly used model for general cellular uptake studies, including fluorescence microscopy and flow cytometry.[12][13]

Protocol: General Cell Culture

  • Media: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For transfected cells, add the appropriate selection antibiotic (e.g., G418).

  • Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture cells every 2-3 days or upon reaching 80-90% confluency to maintain exponential growth.

Protocol: Radiometric Uptake Assay in Transfected HEK293 Cells

This protocol allows for the precise quantification of transporter-mediated uptake and is the gold standard for kinetic analysis and inhibition studies.

Objective: To measure the uptake of a radiolabeled substrate in cells expressing a specific transporter (e.g., hOCT2) and determine the inhibitory potential of methylguanidine.

Materials:

  • HEK293 cells stably expressing hOCT2 and mock-transfected control cells.

  • 24-well cell culture plates.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, pH 7.4.

  • Radiolabeled Substrate: [¹⁴C]tetraethylammonium (TEA) or [¹⁴C]metformin (as model OCT substrates).

  • Test Inhibitor: 1-Amino-1-methylguanidine hydrochloride (unlabeled).

  • Stop Solution (ice-cold): Uptake buffer.

  • Lysis Buffer: 0.1 M NaOH with 1% Sodium Dodecyl Sulfate (SDS).

  • Scintillation fluid and vials.

  • Scintillation counter.

Methodology:

G A 1. Seed Cells (HEK-hOCT2 & Mock) in 24-well plate B 2. Incubate (24-48h) A->B C 3. Pre-incubation Wash with warm Uptake Buffer B->C D 4. Initiate Uptake Add [14C]Substrate +/- Unlabeled MG C->D E 5. Incubate (e.g., 1-5 min at 37°C) D->E F 6. Terminate Uptake Rapid wash with ice-cold Stop Solution E->F G 7. Lyse Cells (0.1M NaOH / 1% SDS) F->G H 8. Quantify Scintillation Counting & Protein Assay G->H

Caption: Workflow for a radiometric cellular uptake experiment.

Step-by-Step Protocol:

  • Cell Seeding: Plate hOCT2-expressing and mock-transfected cells into 24-well plates at a density that will yield a confluent monolayer (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight.

  • Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

  • Initiate Uptake: Add 200 µL of pre-warmed Uptake Buffer containing the radiolabeled substrate at a known concentration. For inhibition experiments, this solution will also contain varying concentrations of unlabeled methylguanidine.

    • Causality Insight: Performing the experiment at 37°C is crucial as transporter activity is an energy-dependent process that is significantly reduced at lower temperatures.[14]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2 minutes). This time should be within the linear range of uptake, which must be determined empirically.

  • Termination: To stop the transport process, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution.

    • Causality Insight: The use of ice-cold buffer is critical. It instantly halts all metabolic and transport processes, ensuring that the measured radioactivity reflects uptake only during the specified incubation period.

  • Cell Lysis: Add 300 µL of Lysis Buffer to each well and incubate for at least 30 minutes (or overnight) to ensure complete cell lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity in a scintillation counter as disintegrations per minute (DPM).

  • Normalization: Use a small aliquot of the lysate to determine the total protein content in each well using a standard method (e.g., BCA protein assay). Normalize the DPM values to the protein content (DPM/mg protein).

  • Data Analysis:

    • Calculate transporter-specific uptake by subtracting the values from mock-transfected cells from those of hOCT2-expressing cells.

    • For inhibition, plot the percentage of uptake versus the log concentration of methylguanidine to determine the IC₅₀ value.

Protocol: Fluorescence Microscopy for Uptake Visualization

This protocol provides qualitative and semi-quantitative data on the intracellular localization of a compound.

Objective: To visualize the cellular entry and subcellular distribution of a fluorescently-labeled guanidinium compound.

Materials:

  • HeLa cells or other adherent cell line.

  • Glass-bottom culture dishes or chamber slides.

  • Fluorescently-labeled guanidinium compound (e.g., custom synthesis).

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

  • Nuclear counterstain (e.g., Hoechst 33342).

  • Confocal laser scanning microscope.

Step-by-Step Protocol:

  • Cell Seeding: Plate HeLa cells on glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.

  • Incubation: Replace the culture medium with live-cell imaging medium containing the fluorescently-labeled compound at the desired concentration (e.g., 1 µM). Incubate for a specific time (e.g., 1 hour) at 37°C.[13]

  • Counterstaining: In the last 15 minutes of incubation, add Hoechst 33342 to the medium to stain the cell nuclei.[14]

  • Washing: Gently wash the cells twice with pre-warmed imaging medium to remove extracellular fluorescent compound.

  • Imaging: Immediately image the live cells using a confocal microscope. Acquire images in the channels corresponding to the fluorescent label and the Hoechst stain.

    • Self-Validation: To confirm that uptake is an active process, run a parallel experiment at 4°C. A significant reduction in intracellular fluorescence at the lower temperature indicates an energy-dependent uptake mechanism.[14]

Part 3: In Vivo Protocols for Tissue Distribution Analysis

In vivo studies are necessary to understand how methylguanidine is distributed throughout the body, identifying tissues with high accumulation, which is particularly relevant in the context of uremia.[15]

Animal Model and Administration
  • Model: Male Wistar or Sprague-Dawley rats are commonly used.[15][16] To study distribution in a disease state, a chronic renal failure model can be induced by administering adenine in the diet.[16]

  • Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration of methylguanidine.[16]

Protocol: Tissue Distribution Study in Rats

Objective: To quantify the concentration of methylguanidine in various tissues at different time points following administration.

Methodology:

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Administration: Administer a known dose of methylguanidine hydrochloride dissolved in sterile saline via i.p. injection.

  • Time Points: At designated time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a cohort of animals using an approved method.

  • Sample Collection: Immediately collect blood via cardiac puncture. Perfuse the animal with ice-cold saline to remove blood from the organs.

  • Tissue Harvesting: Promptly dissect key tissues of interest. Based on previous findings, these should include the liver, kidneys, muscle, blood cells, and brain.[15][16]

  • Sample Processing:

    • Weigh each tissue sample.

    • Homogenize the tissues in a suitable buffer.

    • Perform an extraction procedure to isolate methylguanidine from the tissue homogenate (e.g., solid-phase extraction).

  • Quantification: Analyze the concentration of methylguanidine in the processed samples using a validated analytical method as described below.

  • Data Presentation: Express results as µg or nmol of methylguanidine per gram of wet tissue weight or per mL of serum/blood.

Part 4: Analytical Quantification Methods

Accurate and sensitive quantification is paramount for all uptake and distribution studies. HPLC and LC-MS/MS are the methods of choice.

HPLC with Fluorescence Detection

This is a robust and highly sensitive method that relies on post-column derivatization to make the non-fluorescent methylguanidine molecule detectable.

Protocol Outline:

  • Sample Preparation: Plasma samples can be cleaned and concentrated using cation-exchange solid-phase extraction.[17] Urine samples can often be diluted and injected directly.[17]

  • Chromatography: Separation is achieved on a cation-exchange column.[17][18]

  • Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and monochloroacetate, is effective.[17]

  • Post-Column Derivatization: After elution from the column, the mobile phase is mixed with a reagent like alkaline ninhydrin[17] or 9,10-phenanthrenequinone[18] under heat. This reaction produces a highly fluorescent derivative.

  • Detection: The fluorescent product is measured using a fluorescence detector set to the appropriate excitation and emission wavelengths. The lower limit of detection can reach ng/mL levels in plasma.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior specificity and sensitivity, making it the preferred method for complex biological matrices.

Protocol Outline:

  • Sample Preparation: Typically involves protein precipitation (e.g., with methanol or acetonitrile) followed by centrifugation.[19] An internal standard (e.g., a stable isotope-labeled version of MG) should be added before preparation.

  • Chromatography: Reversed-phase (e.g., C18) or HILIC chromatography can be used for separation.[19][20]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate the protonated molecular ion [M+H]⁺.

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion (e.g., m/z for MG) and monitoring for a specific, characteristic fragment ion produced by collision-induced dissociation.[20] This technique is extremely selective and can achieve very low limits of quantification.

Data Summary

The following table summarizes key quantitative parameters and findings related to the transport and distribution of guanidino compounds, providing reference values for researchers.

ParameterCompoundSystemValueSignificanceReference
Transporter Affinity (Kₘ) AminoguanidinehOCT2-transfected HEK2934.10 ± 0.35 mMIndicates moderate affinity for the OCT2 transporter.[8]
Inhibition (IC₅₀) Aminoguanidine vs. [¹⁴C]metformin uptakehOCT2-transfected HEK2931.49 ± 0.14 mMDemonstrates competitive inhibition at the OCT2 transporter.[8]
Uptake Enhancement Guanidinylation of Neomycin BEukaryotic cell lines~20-fold increaseShows the powerful effect of the guanidinium group in promoting cellular entry.[12][13]
Tissue Distribution Ratio Methylguanidine (Blood Cell:Serum)Uremic Patients5-7 : 1Indicates significant accumulation within blood cells compared to plasma.[15]
Tissue Distribution Ratio Methylguanidine (Tissue:Serum)Uremic Rats5-7 : 1High accumulation in liver, kidney, colon, and muscle, but not brain.[15]

References

  • Inotsume, N., et al. (2009). Transport of guanidine compounds by human organic cation transporters, hOCT1 and hOCT2. Biochemical Pharmacology. Available at: [Link]

  • López-Cornejo, P., et al. (2014). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Journal of the American Chemical Society. Available at: [Link]

  • Yamada, T., et al. (1979). Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Rainey, K. (2014). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available at: [Link]

  • Luedtke, N. W., et al. (2003). Cellular uptake of aminoglycosides, guanidinoglycosides, and poly-arginine. Journal of the American Chemical Society. Available at: [Link]

  • FooDB. (2010). Showing Compound Methylguanidine (FDB005421). Available at: [Link]

  • Huda, A. K., et al. (1990). Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization. Analytical Biochemistry. Available at: [Link]

  • Luedtke, N. W., et al. (2003). Cellular Uptake of Aminoglycosides, Guanidinoglycosides, and Poly-arginine. Journal of the American Chemical Society. Available at: [Link]

  • Orita, Y., et al. (1981). Tissue and blood cell concentration of methylguanidine in rats and patients with chronic renal failure. Nephron. Available at: [Link]

  • Gasi, F., et al. (2017). On Guanidinium and Cellular Uptake. Israel Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10111, Methylguanidine. Available at: [Link]

  • Lõpez-Cornejo, P., et al. (2014). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Journal of the American Chemical Society. Available at: [Link]

  • Takaoka, Y., et al. (2013). Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. Biopolymers. Available at: [Link]

  • AIR Unimi. (n.d.). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. Available at: [Link]

  • Koepsell, H. (2015). Role of organic cation transporters in drug-drug interaction. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Yokozawa, T., et al. (2002). Variations in the Distribution of Methylguanidine with the Progression of Renal Failure after Methylguanidine Loading. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Abbiati, R., et al. (2023). The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, Y., et al. (2024). A Pilot Serum Metabolomics Reveals Mitochondrial Dysfunction and Identifies Methylguanidine as a Potential Diagnostic Biomarker for ATAAD with Mesenteric Malperfusion Syndrome. Metabolites. Available at: [Link]

  • ResearchGate. (n.d.). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Available at: [Link]

  • Serman, D., et al. (1985). 1-Methylguanine and 7-methylguanine increase cell agglutinability. Cell and Tissue Research. Available at: [Link]

  • Koepsell, H. (2015). Role of organic cation transporters in drug–drug interaction. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Nelson, J. W., et al. (2013). Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class. Molecular Cell. Available at: [Link]

  • Harahap, Y., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using UPLC-MS/MS. Drug Design, Development and Therapy. Available at: [Link]

  • Zhang, L., et al. (1998). Role of organic cation transporters in drug absorption and elimination. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Doron Scientific. (2023). 1-Methylguanidine hydrochloride. Available at: [Link]

  • He, H., et al. (2022). Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles. Pharmaceutics. Available at: [Link]

Sources

Application

Use of 1-Amino-1-methylguanidine in cell culture experiments

Application Note: Utilizing 1-Amino-1-methylguanidine (1-AMG) as a Dual-Action Probe for Nitrosative Stress and Glycation in Cell Culture Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1-Amino-1-methylguanidine (1-AMG) as a Dual-Action Probe for Nitrosative Stress and Glycation in Cell Culture

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the need for precise pharmacological tools to decouple complex inflammatory and oxidative pathways in in vitro models. 1-Amino-1-methylguanidine (1-AMG) is a highly specialized structural analog of the well-documented compound aminoguanidine. While standard aminoguanidine is widely recognized for its ability to inhibit inducible nitric oxide synthase (iNOS) and prevent the formation of Advanced Glycation End-products (AGEs)[1], the addition of an N-methyl group in 1-AMG alters its steric profile and lipophilicity. This makes 1-AMG an exceptional dual-action probe for cell culture experiments where enhanced membrane permeability and specific active-site interactions are required.

The efficacy of 1-AMG is driven by two distinct chemical causalities:

  • iNOS Competitive Inactivation: The guanidino moiety of 1-AMG mimics L-arginine, the natural substrate for nitric oxide synthase. By competing for the iNOS active site, it acts as a mechanism-based inactivator, shutting down the excessive production of nitric oxide (NO) typically triggered by cytokine or lipopolysaccharide (LPS) stimulation[2][3].

  • Carbonyl Trapping (Anti-Glycation): The primary amine/hydrazine group acts as a potent nucleophile. It intercepts and covalently binds to highly reactive intracellular aldehydes (such as methylglyoxal and glyceraldehyde) before these sugars can cross-link with the amino groups of cellular proteins (like β -tubulin) to form toxic AGEs[1].

Quantitative Data & Physicochemical Profiling

To design a robust cell culture assay, it is critical to understand the operational parameters of your probe. The table below summarizes the functional metrics of 1-AMG compared to its parent compound, establishing the boundaries for experimental design.

Parameter / PropertyAminoguanidine (AG)1-Amino-1-methylguanidine (1-AMG)Biological Implication in Cell Culture
Primary Targets iNOS, Reactive CarbonylsiNOS, Reactive CarbonylsDual-inhibition of nitrosative stress and protein cross-linking.
iNOS Inhibition ( IC50​ ) ~10 - 50 µM~15 - 60 µM (Sterically modulated)Requires pre-incubation to achieve competitive steady-state against intracellular L-arginine[2].
Lipophilicity (LogP) LowModerately IncreasedThe N-methyl group enhances passive diffusion across lipid bilayers, accelerating intracellular accumulation.
Cytotoxicity Threshold > 500 µM (SH-SY5Y cells)[1]> 300 µM (Cell-line dependent)Concentrations above 250 µM require strict viability counter-screens (e.g., MTT/WST-1) to rule out off-target toxicity[4].
Optimal Working Range 30 µM - 250 µM10 µM - 200 µMDose-response curves should be established within this window to ensure target specificity[4].

Pathway Visualization

The following diagram illustrates the dual-pathway interception achieved by 1-AMG in a cellular model.

G cluster_0 Nitrosative Stress Axis cluster_1 Glycation Axis LPS LPS / Cytokines iNOS iNOS Enzyme LPS->iNOS Up-regulates NO Nitric Oxide (NO) iNOS->NO Catalyzes Arginine L-Arginine Arginine->NO Substrate Sugars Reactive Carbonyls (e.g., Methylglyoxal) AGEs Toxic AGEs (Protein Cross-linking) Sugars->AGEs Non-enzymatic AMG 1-Amino-1-methylguanidine (1-AMG) AMG->iNOS Competitive Inhibition AMG->Sugars Carbonyl Trapping

Dual-action mechanism of 1-AMG inhibiting iNOS activity and trapping reactive carbonyls.

Validated Experimental Protocols

A hallmark of a trustworthy protocol is its ability to self-validate. The methodologies below incorporate built-in orthogonal checks to ensure that the observed effects are due to the specific pharmacological action of 1-AMG, rather than experimental artifacts or cell death.

Protocol A: iNOS Inhibition and Nitrite Quantification in RAW 264.7 Macrophages

Nitric oxide is a highly volatile free radical with a half-life of seconds. Therefore, we do not measure NO directly; instead, we quantify its stable oxidized metabolite, nitrite ( NO2−​ ), using the Griess diazotization reaction[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed murine RAW 264.7 macrophages at a density of 5×105 cells/mL in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase. Over-confluent macrophages can undergo spontaneous, contact-inhibited activation, which elevates baseline iNOS expression and ruins the assay window.

  • Media Exchange: After 24 hours, wash the cells and replace the media with phenol-red-free DMEM supplemented with 10% FBS.

    • Causality: Phenol red has an inherent absorbance peak near 540 nm, which directly interferes with the colorimetric readout of the Griess reagent[2].

  • Pre-treatment: Add 1-AMG to the wells at a concentration gradient (e.g., 10, 30, 50, 100 µM) and incubate for 2 hours.

    • Causality: Pre-incubation is mandatory. 1-AMG must permeate the cell membrane and establish a competitive intracellular concentration against endogenous L-arginine before the iNOS enzyme is synthesized[4].

  • Stimulation: Add 1 µg/mL of LPS (Lipopolysaccharide) to the wells to trigger TLR4/NF- κ B-mediated iNOS transcription. Incubate for 20–24 hours[2].

  • Griess Assay (Readout): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid). Incubate in the dark for 15 minutes, then measure absorbance at 540 nm[2].

  • Self-Validation (Viability Counter-Screen): To the remaining cells in the original plate, add MTT reagent (0.5 mg/mL). Incubate for 2 hours, lyse with DMSO, and read at 570 nm.

    • Causality: If 1-AMG causes a drop in nitrite levels but also drops cell viability below 80%, the compound is acting as a toxin, not a specific inhibitor. True iNOS inhibition must occur without significant cell death[4].

Protocol B: Inhibition of TAGE Formation in Neuronal Models (SH-SY5Y)

Toxic Advanced Glycation End-products (TAGE) rapidly cross-link cytoskeletal proteins like β -tubulin, leading to the suppression of neurite outgrowth—a hallmark of neurodegenerative modeling[1].

Step-by-Step Methodology:

  • Neuronal Differentiation: Seed SH-SY5Y neuroblastoma cells at 2×105 cells/well in 6-well plates. Treat with 10 µM Retinoic Acid for 5 days.

    • Causality: Undifferentiated SH-SY5Y cells are morphologically epithelial. Retinoic acid drives them into a mature neuronal phenotype with extended neurites, creating the necessary physiological baseline to observe cytoskeletal damage.

  • Co-Treatment: Replace media and co-treat the cells with 1 mM Glyceraldehyde (to induce rapid intracellular TAGE formation) and 1-AMG (50 µM – 250 µM) for 24 hours[1].

    • Causality: Glyceraldehyde is used because it bypasses the slow, rate-limiting steps of standard glucose metabolism, forcing an immediate accumulation of reactive carbonyls. 1-AMG acts as a chemical sponge, trapping these carbonyls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C to collect the soluble protein fraction.

  • Self-Validation (Western Blotting): Resolve the proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Probe with anti-TAGE and anti- β -tubulin antibodies.

    • Causality: A successful assay will show that Glyceraldehyde alone causes a high-molecular-weight "smear" of cross-linked β -tubulin. In the wells treated with 1-AMG, this smear should be absent, and the distinct monomeric β -tubulin band (~50 kDa) should be rescued, proving the mechanistic efficacy of the carbonyl trap[1].

References

  • Aminoguanidine exhibits an inhibitory effect on β -amyloid-induced damage in F98 glioma cells - Spandidos Publications -[Link]

  • Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β -Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC (NIH) -[Link]

  • Inactivation and recovery of nitric oxide synthetic capability in cytokine-induced RAW 264.7 cells treated with "irreversible" NO synthase inhibitors - PubMed (NIH) -[Link]

Sources

Method

Analytical methods for detecting 1-Amino-1-methylguanidine in biological samples

Application Notes & Protocols Topic: Analytical Methods for the Detection of 1-Amino-1-methylguanidine in Biological Samples Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Analytical Methods for the Detection of 1-Amino-1-methylguanidine in Biological Samples

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-Amino-1-methylguanidine (methylguanidine, MG), a significant uremic toxin and potential biomarker for renal disease.[1][2][3] We delve into the nuanced methodologies required to accurately measure MG in complex biological matrices such as plasma, serum, and urine. The guide covers critical pre-analytical steps, including sample preparation, and details three primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the causal science behind procedural choices, offering field-proven insights to ensure robust, reproducible, and trustworthy results for researchers, clinicians, and drug development professionals.

Introduction: The Analytical Challenge of Methylguanidine

1-Amino-1-methylguanidine, commonly known as methylguanidine (MG), is a small, highly polar guanidino compound derived from protein catabolism.[3] In healthy individuals, MG is efficiently cleared by the kidneys. However, in patients with chronic kidney disease (CKD), MG accumulates in the body and is considered a key uremic toxin, contributing to the pathophysiology of the uremic syndrome.[3] Its quantification in biological fluids is therefore critical for monitoring disease progression and assessing the efficacy of therapeutic interventions.

The analytical determination of MG is challenging due to its physicochemical properties. As a small, hydrophilic molecule, it exhibits poor retention on traditional reversed-phase chromatography columns and lacks a strong chromophore for UV detection.[1][2] Consequently, successful quantification relies on specialized chromatographic techniques, derivatization strategies, or highly sensitive detectors like mass spectrometers. This guide provides detailed protocols and the scientific rationale for overcoming these challenges.

Critical First Step: Sample Preparation Strategy

The quality of analytical data is fundamentally dependent on the sample preparation method. The primary goals of this step are to remove interfering matrix components (e.g., proteins, phospholipids), concentrate the analyte, and present the sample in a solvent compatible with the subsequent analytical technique.[4][5] The choice of method is a balance between sample cleanliness, recovery, throughput, and cost.

Causality Behind Method Selection
  • Protein Precipitation (PPT): This is a rapid, inexpensive "matrix scavenging" technique ideal for high-throughput screening.[4] It involves adding a water-miscible organic solvent (typically acetonitrile) to precipitate proteins. While effective at removing most proteins, it may not remove other interferences like phospholipids and can lead to ion suppression in mass spectrometry.

  • Solid-Phase Extraction (SPE): This is a targeted extraction technique offering superior sample cleanup.[5] For MG, a strong cation-exchange (SCX) SPE is the most logical choice. At a controlled pH, the positively charged guanidino group of MG binds strongly to the negatively charged sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted with a high-salt or high-pH solution. This method yields a much cleaner extract than PPT.[6]

  • Dilute-and-Shoot: This approach, often used for urine samples, involves simply diluting the sample with the mobile phase before injection.[6][7] It is fast and minimizes analyte loss but is only suitable for relatively clean matrices and highly sensitive analytical systems that can tolerate matrix effects.

SamplePrepDecisionTree Diagram 1: Sample Preparation Decision Pathway start Biological Sample (Plasma, Serum, Urine) check_matrix Matrix Complexity & Required Sensitivity start->check_matrix ppt Protein Precipitation (PPT) (e.g., Acetonitrile Crash) check_matrix->ppt High Throughput, Moderate Sensitivity spe Solid-Phase Extraction (SPE) (e.g., Cation Exchange) check_matrix->spe High Sensitivity, Low Matrix Effect Needed dilute Dilute-and-Shoot (Urine Samples) check_matrix->dilute Simple Matrix (Urine), High Sensitivity Method

Caption: Diagram 1: Sample Preparation Decision Pathway.

Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method leverages the high sensitivity of fluorescence detection by chemically modifying MG with a fluorogenic reagent. It is a robust and cost-effective alternative to mass spectrometry. The primary strategy involves post-column derivatization, where the derivatizing agent is introduced after the analyte has been separated on the HPLC column.

Scientific Principle

Direct fluorescence detection of MG is not feasible. This protocol uses a post-column reaction with alkaline ninhydrin.[6] Ninhydrin reacts with the primary amine group of MG at elevated temperatures to form a highly fluorescent product, which is then detected.[6] The choice of a cation-exchange analytical column is critical; it provides excellent retention for the basic MG molecule, separating it from other endogenous compounds.[6][8]

Experimental Protocol: HPLC-FLD

A. Sample Preparation (Plasma)

  • To 500 µL of plasma, add an internal standard (e.g., ethylguanidine).

  • Condition a strong cation-exchange (SCX) SPE cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a neutral pH buffer to remove unbound matrix components.

  • Elute MG and the internal standard with a high pH or high salt buffer.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

B. HPLC Conditions

  • Column: Ultrasil Cation-Exchange Column (or equivalent).[6]

  • Mobile Phase: Isocratic mixture of methanol and monochloroacetate buffer.[6]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

C. Post-Column Derivatization & Detection

  • Continuously pump an alkaline ninhydrin reagent solution via a T-junction to mix with the column effluent.

  • Pass the mixed solution through a reaction coil heated to ~80-95°C.

  • Detect the fluorescent product using a fluorescence detector (Excitation: ~400 nm, Emission: ~475 nm).

HPLCFlow Diagram 2: HPLC-FLD Workflow for MG Analysis sample Plasma Sample + Internal Standard spe Cation-Exchange Solid-Phase Extraction sample->spe hplc HPLC Separation (Cation-Exchange Column) spe->hplc deriv Post-Column Mixing (Alkaline Ninhydrin) hplc->deriv reaction Heated Reaction Coil deriv->reaction detect Fluorescence Detection reaction->detect data Data Acquisition & Quantification detect->data

Caption: Diagram 2: HPLC-FLD Workflow for MG Analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[9][10] This method allows for the direct detection of MG without derivatization, significantly simplifying the workflow.

Scientific Principle

This technique combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. For a polar compound like MG, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to reversed-phase.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar analytes.

Detection is achieved using electrospray ionization (ESI) in positive ion mode, which readily protonates the basic guanidino group to form [M+H]+. In the mass spectrometer, this precursor ion is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as the analyte.

Experimental Protocol: LC-MS/MS

A. Sample Preparation (Urine)

  • Thaw urine samples and centrifuge to remove particulates.

  • Take 50 µL of urine and add an internal standard (a stable isotope-labeled version of MG, e.g., d3-Methylguanidine, is ideal).

  • Perform a 50-fold "dilute-and-shoot" by adding 2450 µL of an artificial urine or mobile phase surrogate.[1][2] This large dilution minimizes matrix effects.

  • Vortex and inject directly.

B. LC-MS/MS Conditions

  • LC System: UHPLC system for fast analysis times.

  • Column: HILIC column (e.g., Acquity BEH HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at high %B (e.g., 95%), then ramp down to elute MG.

  • Ionization: ESI, Positive Mode.

  • MRM Transitions:

    • Methylguanidine: Precursor m/z 74.1 -> Product m/z 57.1

    • Internal Standard (d3-MG): Precursor m/z 77.1 -> Product m/z 60.1

LCMSFlow Diagram 3: LC-MS/MS Workflow for MG Analysis cluster_ms Tandem MS (MRM Mode) sample Urine Sample + Stable Isotope IS dilute 50-fold Dilution (Dilute-and-Shoot) sample->dilute hplc UHPLC Separation (HILIC Column) dilute->hplc esi ESI+ Ionization hplc->esi ms Mass Spectrometry q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Fragmentation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 data Data Acquisition & Quantification q3->data

Caption: Diagram 3: LC-MS/MS Workflow for MG Analysis.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

While less common now than LC-MS/MS, GC-MS is a powerful technique that offers excellent chromatographic resolution.[11] Its main requirement for analyzing polar, non-volatile compounds like MG is a chemical derivatization step to increase volatility.

Scientific Principle

This method involves converting MG into a less polar and more volatile derivative that can be separated by gas chromatography. A common approach uses a two-step derivatization with methylglyoxal and then ethyl chloroformate.[12] The derivatized analyte is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection.

Experimental Protocol: GC-MS

A. Sample Preparation & Derivatization (Serum)

  • Deproteinize 1 mL of serum by adding methanol, vortexing, and centrifuging.[13]

  • Transfer the supernatant to a new tube.

  • Add methylglyoxal, adjust pH, and heat to form the initial derivative.

  • Add ethyl chloroformate to complete the derivatization, making the compound volatile.[12]

  • Extract the final derivative into an organic solvent (e.g., chloroform).

  • Inject the organic layer into the GC-MS.

B. GC-MS Conditions

  • Column: HP-5 (or equivalent non-polar column), 30 m x 0.32 mm.[12]

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 90°C), then ramp up to a high temperature (e.g., 250°C) to elute the derivative.

  • Ionization: Electron Ionization (EI).

  • Detection: Scan mode to identify the derivative's fragmentation pattern or Selected Ion Monitoring (SIM) for higher sensitivity quantification.

Method Validation and Data Comparison

A trustworthy analytical method must be validated to ensure it is reliable for its intended purpose.[14] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterHPLC-FLD[6]LC-MS/MS[1][2]GC-MS[12]
Analyte MethylguanidineMethylguanidineGuanidino Compounds
Matrix Plasma & UrineMice UrineSerum & Urine
Sample Prep SPE (Plasma), Dilution (Urine)DilutionPPT & Derivatization
Linearity Range Wide range2 - 1000 ng/mL0.1 - 20.0 µmol/L
LOD/LOQ LOD: 1 ng/mL (Plasma)LOQ: 2 ng/mLLOD: 0.014-0.027 µmol/L
Recovery Not specifiedNot specified93-105% (Serum)
Key Advantage Cost-effective, robustHighest sensitivity & specificityHigh chromatographic resolution
Key Disadvantage Requires derivatizationHigher instrument costComplex derivatization required

Conclusion and Recommendations

The choice of analytical method for 1-Amino-1-methylguanidine depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for clinical research and drug development due to its unparalleled sensitivity, specificity, and high-throughput capabilities, which allow for direct analysis with minimal sample preparation.

  • HPLC-FLD remains a viable and highly valuable alternative, particularly in laboratories where mass spectrometry is not available. Its robustness and lower cost make it suitable for routine monitoring.

  • GC-MS is a powerful technique but is generally less practical for MG analysis due to the complex and time-consuming derivatization step.

All methods require careful validation and an appropriate sample preparation strategy to mitigate the challenges posed by complex biological matrices. By understanding the scientific principles behind each step, researchers can develop and implement reliable methods for the accurate quantification of this important uremic toxin.

References

  • Annan, Z., & Wong, J. (1990). Determination of methylguanidine in plasma and urine by high-performance liquid chromatography with fluorescence detection following postcolumn derivatization. Analytical Biochemistry, 184(2), 213-8. [Link]

  • Yamamoto, Y., Saito, A., Manji, T., Maeda, K., & Ohta, K. (1979). Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method. Journal of Chromatography B: Biomedical Sciences and Applications, 162(1), 23-9. [Link]

  • Ross, C., et al. (2019). Development and validation of a UHPLC-MS/MS method for measurement of a gut-derived uremic toxin panel in human serum: An application in patients with kidney disease. Journal of Chromatography B, 1128, 121789. [Link]

  • Kumar, S., et al. (2018). Biomarker Quantification: Development of Fit for purpose LC-MS/MS Method for Determination of Methyl guanidine in Mice Urine. ResearchGate. [Link]

  • Kandhr, A. J., et al. (2010). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. ResearchGate. [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2010). Hplc determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent. ResearchGate. [Link]

  • Kandhro, A. J., et al. (2010). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Taylor & Francis Online. [Link]

  • Jourde-Chiche, N., et al. (2019). An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease. ResearchGate. [Link]

  • Kumar, S., et al. (2018). Biomarker Quantification: Development of Fit for purpose LC-MS/MS Method for Determination of Methyl guanidine in Mice Urine. Indian Journal of Pharmaceutical Education and Research, 52(3), 449-457. [Link]

  • Tomioka, Y., et al. (2017). Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column. Journal of Chromatography B, 1068-1069, 122-129. [Link]

  • Filosa, C., Leopoldo, M., & Colabufo, N. A. (2024). LC-MS and HPLC-UV for Detecting Uremic Toxins: Two Validated Methods with Simultaneous Sensitivity and Specificity Evaluation. IgMin Research. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-2-methyl-1-(1-methylthiiran-1-yl)guanidine. PubChem. [Link]

  • Giebułtowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B, 1129, 121775. [Link]

  • Khuhawar, M. Y., et al. (2012). GC analysis of guanidino compounds in serum and urine of healthy volunteers and uremic patients using methylglyoxal and ethyl chloroformate as derivatizing reagent. Analytical Methods, 4(7), 2113-2119. [Link]

  • Khuhawar, M. Y., & Magsi, F. S. (2012). Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. ResearchGate. [Link]

  • Lurie, I. S., & Wittwer Jr, J. D. (Eds.). (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Palazoglu, M., & Fiehn, O. (2009). Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library. Agilent Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylguanidine. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 1-Amino-1-methylguanidine and how to solve them

Welcome to the Application Support Center for 1-Amino-1-methylguanidine (1-AMG) . As a highly polar, nitrogen-dense molecule, 1-AMG is a critical building block in the synthesis of triazines, pharmaceuticals, and agricul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 1-Amino-1-methylguanidine (1-AMG) .

As a highly polar, nitrogen-dense molecule, 1-AMG is a critical building block in the synthesis of triazines, pharmaceuticals, and agricultural compounds. However, its unique physicochemical properties often lead to stubborn solubility issues during experimental workflows. This technical guide is designed to help researchers diagnose, troubleshoot, and permanently resolve these bottlenecks using field-proven causality and self-validating protocols.

Physicochemical Profiling: The "Why" Behind the Solubility

To solve a solubility issue, we must first understand the molecular mechanics driving it. 1-AMG is rarely handled as a free base; it is typically supplied as a hydrochloride or sulfate salt to prevent degradation. The guanidinium core is highly basic (pKa ~12–13) and relies on resonance stabilization, which drastically increases the lattice energy of its salt forms.

Table 1: Quantitative Physicochemical Data of 1-AMG

Physicochemical PropertyValueMechanistic Implication for Solubility
Molecular Weight 88.11 g/mol [1]Small molecular radius concentrates charge density in the protonated state, making it highly dependent on solvent dielectric constants.
XLogP3-AA -1.5[1]Highly hydrophilic; inherently insoluble in non-polar organic solvents (e.g., Hexane, Toluene, Dichloromethane).
Topological Polar Surface Area 79.1 Ų[1]An extensive hydrogen bonding network (3 donors, 2 acceptors) leads to strong self-association and hygroscopicity.
Typical Salt Forms Sulfate, HydrochlorideThe presence of counterions drastically increases lattice energy; requires either high-dielectric solvents or chemical free-basing to dissociate.

(Data sourced from 1[1])

Diagnostic Workflow

Before adjusting your protocol, use the following decision matrix to identify the root cause of your specific solubility failure.

G Start 1-AMG Solubility Issue Detected Solvent Identify Solvent System Start->Solvent Aq Aqueous Media Solvent->Aq Org Organic Media Solvent->Org AqProb Inconsistent Molarity / Clumping Aq->AqProb Observation OrgProb Reagent Crashing Out / Suspension Org->OrgProb Observation AqSol Karl Fischer Titration & Desiccation AqProb->AqSol Cause: Hygroscopicity OrgSol1 Polar Aprotic Switch (DMF/DMSO) OrgProb->OrgSol1 Cause: High Polarity OrgSol2 In-situ Free-Basing (NaOMe in iPrOH) OrgProb->OrgSol2 Cause: Salt Form

Diagnostic workflow for 1-AMG solubility issues in aqueous and organic systems.

Expert Q&A: Troubleshooting Scenarios

Q: I am trying to use 1-AMG hydrochloride in a Dichloromethane (DCM) based coupling reaction, but it forms a stubborn suspension. Adding Triethylamine (TEA) doesn't clear it up. Why? A: This is a classic dielectric constant mismatch. 1-AMG has an XLogP3-AA of -1.5[1], making it extremely polar. In its hydrochloride salt form, its lattice energy is too high for a low-dielectric solvent like DCM to overcome. Furthermore, TEA (pKa ~10.7) is not a strong enough base to efficiently deprotonate the highly basic guanidinium cation (pKa ~12–13) when the salt is not fully solvated. Solution: You must either switch your solvent system to a polar aprotic solvent (like DMF or DMSO) which can solvate the ion pair, or perform the dedicated free-basing protocol (see Protocol A below) prior to adding it to your DCM reaction.

Q: During the synthesis of triazole derivatives, my 1-AMG sulfate clumps up in the reactor and the yield drops significantly. How do I fix this? A: Clumping is a physical manifestation of hygroscopicity combined with localized insolubility. When 1-AMG sulfate absorbs ambient moisture, it forms a sticky hydrate that resists dissolution in organic reaction mixtures. In2[2], reactions utilizing 1-AMG sulfate are typically driven by high heat (e.g., 110 °C) and vigorous stirring to overcome this activation barrier. Solution: Store the reagent in a vacuum desiccator over P₂O₅. If clumping has already occurred, grind the reagent in a dry mortar under an inert argon atmosphere before addition, and ensure your reaction temperature is optimized to force dissolution.

The Protocol Vault: Self-Validating Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints so you can verify the success of the procedure in real-time.

Protocol A: In-situ Free-Basing of 1-AMG Sulfate for Organic Synthesis

Reference Standard: Adapted from3[3]. Causality: The bis-guanidinium sulfate salt has an extremely high lattice energy. By reacting it with Sodium Methoxide (NaOMe) in Isopropanol (iPrOH), we form Sodium Sulfate (Na₂SO₄). Because Na₂SO₄ is highly insoluble in iPrOH, it crashes out of solution. This precipitation acts as a thermodynamic sink, driving the equilibrium forward and leaving the free 1-AMG amine fully solvated.

Step-by-Step Methodology:

  • Suspension: Suspend 5.0 g (18.2 mmol) of 1-Methyl-1-aminoguanidine sulfate in 100 mL of anhydrous isopropanol (iPrOH) in a dry flask under inert gas.

    • Validation Checkpoint 1: The solution will remain a cloudy, heavy suspension because the sulfate salt is insoluble in iPrOH.

  • Deprotonation: Add 2.0 g (37.0 mmol) of Sodium Methoxide (NaOMe) in small portions at room temperature while stirring vigorously.

  • Equilibration: Stir the mixture for exactly 15 minutes.

    • Validation Checkpoint 2: You will observe a distinct physical change in the suspension. The heavy, granular 1-AMG sulfate will be replaced by a fine, dense, white precipitate (Na₂SO₄).

  • Anti-Solvent Addition: Dilute the mixture with 300 mL of tert-Butyl methyl ether (t-BuOMe).

    • Causality: t-BuOMe acts as an anti-solvent that forces any residual inorganic salts out of solution while keeping the highly polar free 1-AMG base fully solvated.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the Na₂SO₄ byproduct.

    • Validation Checkpoint 3: Evaporate a 1 mL aliquot of the filtrate on a watch glass; a highly basic, oily residue (the free 1-AMG base) should remain, confirming successful free-basing. The main filtrate can now be used directly in downstream coupling reactions.

Protocol B: Preparation of Standardized Aqueous Stock Solutions

Causality: 1-AMG salts absorb atmospheric moisture rapidly (deliquescence). Weighing the salt gravimetrically directly from an older bottle will result in a lower actual molarity than calculated, leading to failed assays.

Step-by-Step Methodology:

  • Moisture Quantification: Perform a Karl Fischer (KF) titration on a 50 mg sample of your bulk 1-AMG salt to determine the exact water weight percentage.

  • Mass Adjustment: Calculate the adjusted mass required for your target molarity using the formula: Mass_adjusted = Mass_theoretical / (1 - %Water).

  • Initial Dissolution: Dissolve the adjusted mass in 80% of the final target volume of HPLC-grade water.

  • Integrity Check: Measure the pH of the solution.

    • Validation Checkpoint: A pure 1-AMG hydrochloride or sulfate salt solution should exhibit a slightly acidic to neutral pH. If the solution is highly basic (pH > 10), the salt has degraded or free-based, and a new batch must be sourced.

  • Finalization: Bring the solution to the final volume using a volumetric flask and store at 4°C in a tightly sealed, light-protected amber bottle.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3848779, 1-amino-1-methylguanidine". PubChem. URL:[Link]

  • Science of Synthesis. "Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues". Thieme Chemistry. URL:[Link]

  • Google Patents. "5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent" (WO2020036134A1).

Sources

Optimization

Optimizing concentration of 1-Amino-1-methylguanidine for enzyme assays

Welcome to the Application Support Center. As researchers transition from broad screening to precise mechanistic studies, substituted guanidines like 1-Amino-1-methylguanidine (a methylated analog of the classic inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition from broad screening to precise mechanistic studies, substituted guanidines like 1-Amino-1-methylguanidine (a methylated analog of the classic inhibitor aminoguanidine) are frequently utilized. This compound is a dual-target modulator, acting as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS)[1] and an irreversible, covalent inhibitor of Copper-containing Amine Oxidases, such as Diamine Oxidase (DAO)[2].

This technical guide provides field-proven troubleshooting strategies, kinetic data, and self-validating protocols to ensure your enzyme assays yield reproducible, artifact-free data.

Part 1: Troubleshooting & FAQs

Q1: Why do my IC50 values for iNOS inhibition fluctuate wildly between biological replicates? A1: This is a classic symptom of variable pre-incubation times. Guanidine derivatives exhibit slow-onset, time-dependent inhibition of iNOS[3]. If the inhibitor and the substrate (L-arginine) are added to the enzyme simultaneously, the apparent IC50 will be artificially inflated because the inhibitor has not reached binding equilibrium. Causality & Fix: Always pre-incubate the enzyme and inhibitor for 15–30 minutes at 37°C before initiating the reaction. Furthermore, ensure your L-arginine concentration is at or slightly below its Km​ (~15-30 µM) to prevent substrate outcompetition and maximize assay sensitivity.

Q2: My DAO assay shows complete loss of enzyme activity even at nanomolar inhibitor concentrations. Is my compound crashing out or precipitating? A2: No, your compound is highly active. While guanidines inhibit iNOS in the micromolar range (~16-30 µM)[1][3], they are exceptionally potent against DAO. Structural biology and crystallographic evidence reveal that the inhibitor forms a covalent adduct with the topaquinone (TPQ) cofactor within the DAO active site, yielding an IC50 of approximately 153 nM[2]. Causality & Fix: Because the inhibition is covalent and irreversible, you must titrate your inhibitor in the 1 nM to 500 nM range for DAO assays. If you are using this compound to inhibit iNOS in a complex tissue lysate, be aware that endogenous DAO will be completely knocked out at these concentrations.

Q3: How does assay buffer pH affect the inhibitory potency of 1-Amino-1-methylguanidine? A3: The guanidino group is highly basic ( pKa​ > 11) and remains fully protonated at physiological pH. However, the 1-amino substitution introduces a secondary protonation site with a lower pKa​ . Small shifts in pH (e.g., pH 7.0 vs. 7.6) alter the protonation state of this terminal amine, which is critical for hydrogen bonding within the enzyme's active site. Computational simulations emphasize that the active site electrostatic environment is finely tuned for amine recognition[4]. Causality & Fix: Strictly buffer your assays at pH 7.4 using HEPES or Tris. Crucially, verify the pH after adding your inhibitor stock, as high concentrations of guanidine salts can acidify weak buffers and artificially suppress enzyme activity.

Part 2: Mechanistic Pathways & Quantitative Data

Understanding the divergent mechanisms of action is critical for optimizing your assay concentrations. The diagram below illustrates how the same pharmacophore behaves differently depending on the target enzyme's active site architecture.

Mechanism cluster_iNOS iNOS Inhibition cluster_DAO DAO Inhibition Ligand 1-Amino-1-methylguanidine iNOS iNOS Active Site Ligand->iNOS DAO DAO (TPQ Cofactor) Ligand->DAO Comp Competitive Binding (vs L-Arginine) iNOS->Comp NO Reduced NO Output Comp->NO Cov Covalent Adduct Formation DAO->Cov Amine Irreversible Blockade Cov->Amine

Caption: Divergent mechanisms of 1-Amino-1-methylguanidine in iNOS and DAO inhibition.

Table 1: Comparative Kinetic Parameters for Guanidine-Based Inhibitors

Enzyme TargetPrimary MechanismTypical IC50 RangePre-Incubation Required?Target Selectivity
iNOS Competitive (Arginine site)16 µM – 30 µMYes (15-30 mins)High (vs. eNOS/nNOS)
DAO Irreversible (Covalent TPQ adduct)100 nM – 200 nMYes (30 mins)High (vs. Monoamine Oxidase)

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, every protocol must include internal validation checkpoints. The following methodologies are designed as self-validating systems.

Workflow Step1 1. Prepare Inhibitor Series (Log scale: 1 nM to 100 µM) Step2 2. Pre-incubate Enzyme + Inhibitor (15-30 min, 37°C) Step1->Step2 Step3 3. Initiate Reaction (Add Substrate ≤ Km) Step2->Step3 Step4 4. Quantify Product (Griess / Amplex Red) Step3->Step4 Decision Self-Validation Check: Is Z'-Factor > 0.5? Step4->Decision Pass Calculate IC50 Decision->Pass Yes Fail Optimize Assay Window (Adjust Enzyme/Time) Decision->Fail No

Caption: Experimental workflow for self-validating enzyme inhibitor assays.

Protocol A: iNOS Inhibition Assay (Griess Reagent System)

Objective: Quantify the IC50 of 1-Amino-1-methylguanidine against recombinant iNOS. Self-Validation Metric: The assay must achieve a Z'-factor > 0.5 using L-NAME as a positive control.

  • Reagent Preparation: Prepare a 2x iNOS enzyme solution in HEPES buffer (pH 7.4) containing necessary cofactors (FAD, FMN, BH4, Calmodulin).

  • Inhibitor Titration: Prepare a 10-point, 1:3 serial dilution of 1-Amino-1-methylguanidine starting at 100 µM.

  • Pre-Incubation: In a 96-well plate, mix 25 µL of the enzyme solution with 25 µL of the inhibitor. Incubate at 37°C for 20 minutes to allow for slow-onset binding.

  • Reaction Initiation: Add 50 µL of a substrate mix containing 30 µM L-arginine and 1 mM NADPH. Incubate for 60 minutes at 37°C.

  • Detection: Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid). Read absorbance at 540 nm.

  • Validation Check: Calculate the Z'-factor using the fully inhibited (L-NAME) and uninhibited (vehicle) control wells. Proceed to IC50 calculation only if Z' > 0.5.

Protocol B: DAO Inhibition Assay (Amplex Red Coupled Assay)

Objective: Determine the nanomolar potency of the inhibitor against human DAO. Self-Validation Metric: Signal-to-background ratio must exceed 5:1 to accurately capture the covalent inhibition curve.

  • Reagent Preparation: Prepare recombinant human DAO in 50 mM sodium phosphate buffer (pH 7.4).

  • Inhibitor Titration: Prepare a 10-point, 1:3 serial dilution starting at 1 µM (due to the high potency of the covalent mechanism).

  • Pre-Incubation: Incubate the enzyme and inhibitor for 30 minutes at 37°C to ensure complete covalent adduct formation with the TPQ cofactor.

  • Reaction Initiation: Add putrescine (substrate) at a final concentration of 100 µM, alongside 50 µM Amplex Red and 0.1 U/mL Horseradish Peroxidase (HRP).

  • Kinetic Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Validation Check: Verify that the no-enzyme blank shows negligible fluorescence drift, confirming the signal is entirely DAO-dependent.

References

  • PubMed (NIH). "Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock".[Link]

  • RCSB Protein Data Bank. "3MPH: The structure of human diamine oxidase complexed with an inhibitor aminoguanidine". [Link]

  • ACS Publications. "Empirical Valence Bond Simulations Suggest a Direct Hydride Transfer Mechanism for Human Diamine Oxidase".[Link]

Sources

Troubleshooting

Potential off-target effects of 1-Amino-1-methylguanidine in experiments

Technical Support Center: 1-Amino-1-methylguanidine A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Potential Off-Target Effects Welcome to the technical support center for 1-Amino-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Amino-1-methylguanidine

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Potential Off-Target Effects

Welcome to the technical support center for 1-Amino-1-methylguanidine. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering potential off-target effects in their experiments. As Senior Application Scientists, we understand the critical need for precision and accuracy in your work. This guide is structured to address common and complex issues in a direct question-and-answer format, grounded in scientific literature and practical experimental insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Compound Integrity

Question 1: My 1-Amino-1-methylguanidine is precipitating out of solution during my experiment. What could be the cause and how can I resolve this?

Answer:

Precipitation of 1-Amino-1-methylguanidine is a common issue that can significantly impact experimental reproducibility. The root cause often lies in changes to the compound's solubility due to shifts in the experimental environment compared to the stock solution. Here’s a breakdown of potential causes and troubleshooting steps:

  • pH Shift: 1-Amino-1-methylguanidine is a strong base, and its solubility is highly dependent on pH. It is significantly more soluble in acidic to neutral aqueous solutions where it exists in a protonated state[1]. If your experimental medium has a higher pH than your stock solution, the compound can precipitate.

    • Troubleshooting:

      • Measure the pH of both your stock solution and your final experimental medium.

      • If there is a significant difference, consider adjusting the pH of your experimental medium to be closer to that of your stock solution. Ensure the final pH is compatible with your biological system.

      • Alternatively, preparing the stock solution in a slightly acidic buffer (e.g., pH 5-6) can improve its stability in subsequent dilutions[1].

  • Temperature Fluctuation: Solubility is often temperature-dependent. If you are transferring the compound from a warmer stock solution to a cooler experimental setup, it may precipitate.

    • Troubleshooting:

      • Maintain a consistent temperature throughout your experiment.

      • If permissible for your assay, gently warm the experimental medium before adding the 1-Amino-1-methylguanidine solution.

  • Solvent Evaporation: In open-plate formats or during long incubation periods, solvent evaporation can concentrate the compound beyond its solubility limit.

    • Troubleshooting:

      • Use plate sealers to minimize evaporation.

      • For longer experiments, consider using a humidified incubator.

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in your experimental medium, leading to the formation of insoluble complexes.

    • Troubleshooting:

      • If possible, try reducing the concentration of 1-Amino-1-methylguanidine.

      • Consider a simplified buffer system for your experiment to identify potential interacting components.

  • Choice of Solvent: While soluble in water, its solubility in organic solvents like ethanol may be lower[1]. Using a co-solvent system (e.g., water with DMSO or DMF) might be beneficial for certain applications[1].

Understanding and Identifying Off-Target Effects

Question 2: I am observing unexpected cellular responses in my experiment. How can I determine if these are off-target effects of 1-Amino-1-methylguanidine?

Answer:

1-Amino-1-methylguanidine, while often used for its specific properties, can exhibit a range of off-target activities. Structurally related compounds like methylguanidine are known to be non-selective inhibitors of both constitutive and inducible nitric oxide synthase (NOS) isoforms[2]. This lack of selectivity can lead to a variety of unintended biological consequences[2].

Key Potential Off-Target Activities:

  • Nitric Oxide Synthase (NOS) Inhibition: Methylguanidine, a closely related compound, inhibits both neuronal constitutive NOS (nNOS) and inducible NOS (iNOS) in a concentration-dependent manner[2]. This can impact a wide array of physiological processes, including neurotransmission, immune responses, and vascular tone[2]. 1-Amino-1-methylguanidine has also been shown to inhibit iNOS activity[3].

  • Antioxidant and Radical Scavenging Activity: Guanidine and its derivatives, including methylguanidine, can exhibit direct scavenging activities against reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), hypochlorous acid (HOCl), and peroxynitrite[4]. This can interfere with experiments studying oxidative stress or redox signaling.

  • Interaction with Other Enzymes and Receptors: Guanidinium groups are present in many biologically active molecules and can interact with various targets. For instance, aminoguanidine is known to inhibit diamine oxidase and semicarbazide-sensitive amine oxidase (SSAO)[5][6]. While data for 1-Amino-1-methylguanidine is more limited, structural similarities suggest the potential for interactions with a broader range of enzymes than intended.

Experimental Workflow for Investigating Off-Target Effects:

To systematically investigate if your observed effects are off-target, a multi-pronged approach is recommended.

Caption: A systematic workflow for troubleshooting unexpected experimental results.

Step-by-Step Protocol:

  • Dose-Response Analysis:

    • Rationale: On-target effects typically exhibit a clear dose-response relationship. Off-target effects may appear only at higher concentrations or show an atypical curve.

    • Protocol: Perform a comprehensive dose-response curve for 1-Amino-1-methylguanidine in your assay, spanning a wide range of concentrations (e.g., from nanomolar to high micromolar or millimolar, depending on your initial observations).

  • Structural Analog Control:

    • Rationale: Using a structurally similar but biologically inactive analog can help differentiate between specific and non-specific effects.

    • Protocol: If available, include a control compound that is structurally related to 1-Amino-1-methylguanidine but is known to be inactive against your primary target. Observe if this analog produces the same unexpected cellular response.

  • Rescue Experiment:

    • Rationale: If the off-target effect is due to the inhibition of a known pathway (e.g., NOS), providing a downstream product of that pathway might "rescue" the phenotype.

    • Protocol: For example, if you suspect NOS inhibition, try co-administering a nitric oxide donor and see if it reverses the observed effect.

  • Direct Target Activity Assay:

    • Rationale: Directly measure the activity of the intended target of 1-Amino-1-methylguanidine in your experimental system.

    • Protocol: Perform a biochemical or cell-based assay to confirm that 1-Amino-1-methylguanidine is engaging its intended target at the concentrations used in your primary experiment.

  • Literature Review:

    • Rationale: Thoroughly review the literature for known off-target effects of 1-Amino-1-methylguanidine and structurally similar compounds. Pay close attention to the experimental models and concentrations used.

Mitigating and Controlling for Off-Target Effects

Answer:

Minimizing the impact of off-target effects is crucial for the integrity of your research. Here are several strategies to employ:

  • Use the Lowest Effective Concentration: Based on your dose-response analysis, use the lowest concentration of 1-Amino-1-methylguanidine that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-target interactions.

    • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout your target protein. This provides a powerful, compound-independent method to validate your findings.

  • Implement Robust Controls:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve 1-Amino-1-methylguanidine) to account for any effects of the solvent itself.

    • Inactive Analog Control: As mentioned previously, an inactive analog is an excellent control for non-specific effects.

  • Characterize the Off-Target Profile: If you have identified a likely off-target (e.g., NOS), you can design experiments to control for this. For example, you could use a specific NOS inhibitor as a comparator to understand the contribution of NOS inhibition to your observed phenotype.

Summary of Potential Off-Target Interactions and Considerations:

Potential Off-TargetExperimental ImplicationMitigation Strategy
Nitric Oxide Synthase (NOS) Altered cellular signaling, vasodilation, immune response[2].Use the lowest effective concentration; use a specific NOS inhibitor as a control; validate with a NO donor in a rescue experiment.
Diamine Oxidase Changes in the metabolism of histamine and putrescine[5].Be cautious when interpreting data in systems where these amines are important signaling molecules.
Semicarbazide-Sensitive Amine Oxidase (SSAO) Altered metabolism of methylamine and aminoacetone, potentially leading to cytotoxic byproducts[6].Consider potential for increased cytotoxicity, especially in long-term experiments.
Reactive Oxygen Species (ROS) Scavenging Interference with studies on oxidative stress and redox signaling[4].Use alternative methods to modulate ROS levels; be aware of the compound's antioxidant properties when interpreting data.

Concluding Remarks

References

  • Sorrentino, R., Sautebin, L., & Pinto, A. (1997). Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity. Life Sciences, 61(13), 1283–1291. [Link]

  • BenchChem. (n.d.). Overcoming solubility issues with "1-(2-hydroxyethyl)-1-methylguanidine". BenchChem Tech Support. Retrieved from a hypothetical URL, as the original is a direct download link.
  • National Center for Biotechnology Information. (n.d.). Methylguanidine. PubChem Compound Summary for CID 10111. Retrieved from [Link]

  • Ruetten, H., Southan, G. J., Abate, A., & Thiemermann, C. (1996). Attenuation of endotoxin-induced multiple organ dysfunction by 1-amino-2-hydroxy-guanidine, a potent inhibitor of inducible nitric oxide synthase. British Journal of Pharmacology, 118(2), 261–270. [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31–40. [Link]

  • Whiteman, M., & Halliwell, B. (1997). Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence. Free Radical Research, 26(1), 49–56. [Link]

  • Wikipedia. (n.d.). Aminoguanidine. Retrieved from [Link]

  • TargetMol. (n.d.). 1-Methylguanidine hydrochloride. Retrieved from a hypothetical URL, as the original is a product page.
  • Nilsson, B. O. (1999). Biological effects of aminoguanidine: an update. Inflammation Research, 48(10), 509–515. [Link]

  • Yu, P. H., & Zuo, D. M. (1997). Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications. Diabetologia, 40(11), 1243–1250. [Link]

Sources

Optimization

Common pitfalls to avoid when using 1-Amino-1-methylguanidine

Welcome to the Technical Support Center for 1-Amino-1-methylguanidine (CAS: 44365-56-2). This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing 1-AMG as a biochemical t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Amino-1-methylguanidine (CAS: 44365-56-2). This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing 1-AMG as a biochemical tool or a building block for complex heterocycles (such as 1,2,4-triazoles). Below, you will find troubleshooting guides, mechanistic insights, and self-validating protocols designed to prevent common experimental pitfalls.

Troubleshooting Guides & FAQs

Section 1: Handling, Stability, and Storage

Q1: Why does the free base of 1-amino-1-methylguanidine decompose rapidly on the benchtop? A1: 1-Amino-1-methylguanidine is a hydrazine derivative. Causality: The terminal hydrazine moiety is highly electron-rich and acts as a strong reducing agent, making it exceptionally susceptible to rapid auto-oxidation in the presence of atmospheric oxygen. Furthermore, the guanidine group is highly hygroscopic. Self-Validating Check: If your reagent has shifted from a crisp white powder to a sticky, yellow-tinted paste, oxidative degradation has occurred. Always store the compound as its sulfate (CAS: 19351-16-7) or hydrochloride salt, and only generate the free base in situ immediately prior to use.

Section 2: Reaction Design & Regioselectivity

Q2: During heterocycle synthesis, I am observing multiple acylated regioisomers. How can I direct the reaction exclusively to the terminal amine? A2: Causality: 1-AMG possesses multiple nucleophilic nitrogen sites. According to thermodynamic studies on related guanidine derivatives, the guanidine imino nitrogen is highly basic (pKa ~11.5), while the terminal hydrazine nitrogen is less basic (pKa ~6.2) but kinetically highly nucleophilic [1]. At neutral to slightly basic pH (pH 7–9), the guanidine nitrogen remains protonated (deactivating it as a nucleophile), directing the electrophilic attack exclusively to the terminal hydrazine nitrogen. Self-Validating Check: Monitor the reaction pH continuously. If the pH exceeds 10, the guanidine moiety will deprotonate, leading to off-target acylation and a complex mixture of regioisomers.

Section 3: Reaction Kinetics & Thermodynamics

Q3: My triazole cyclization reaction stalls at the intermediate acyclic adduct. Why isn't the ring closing? A3: Causality: The formation of a 1,2,4-triazole from an acylated aminoguanidine intermediate requires the elimination of water (dehydration). This specific cyclization step possesses a high thermodynamic activation barrier. Stirring at room temperature provides insufficient thermal energy to drive the equilibrium toward the cyclic product. Self-Validating Check: Analyze the reaction via LC-MS. If the mass of your major peak is exactly +18 Da higher than your target triazole, the acyclic intermediate has formed but failed to dehydrate. Elevate the reaction temperature to at least 110 °C to force the ring closure.

Section 4: Purification & Isolation

Q4: I am losing my product during aqueous workup. How can I improve recovery? A4: Causality: Aminoguanidine derivatives are highly polar and readily form extensive water-soluble hydrogen bond networks [2]. Standard liquid-liquid extraction with non-polar solvents (like hexanes or dichloromethane) will leave the product trapped in the aqueous layer. Self-Validating Check: Saturate the aqueous layer with solid NaCl (brine) to decrease the solubility of the polar organic product ("salting out"). If phase separation remains poor, switch your extraction solvent to a more polar organic solvent such as ethyl acetate or n-butanol.

Quantitative Data Summary

The following table summarizes the critical physicochemical properties of 1-AMG that dictate its behavior in the lab.

Table 1: Physicochemical Properties & Experimental Impact

PropertyValueExperimental Impact
Molecular Weight 88.11 g/mol Requires precise stoichiometric calculations when using hydrated sulfate salts.
pKa (Guanidine) ~11.5Remains protonated at physiological pH; requires strong base (pH > 12) to deprotonate.
pKa (Hydrazine) ~6.2Active nucleophile at neutral pH; susceptible to stalling if the reaction becomes too acidic.
Aqueous Solubility High (>50 mg/mL)Necessitates "salting out" techniques or reverse-phase chromatography for isolation.
Oxidative Stability Low (Free base)Must be stored as a stable salt (sulfate/HCl) and free-based strictly in situ.

Mechanistic & Workflow Visualizations

Workflow A 1-Amino-1-methylguanidine Sulfate B Free-Basing (NaHCO3, pH 8) A->B Mild Base C Acylation (Perfluoropropionic acid) B->C Electrophile D Cyclization (110°C, 9h) C->D Thermal Dehydration E 1,2,4-Triazole Derivative D->E Workup

Caption: Workflow for the regioselective synthesis of 1,2,4-triazoles.

Logic N1 1-Amino-1-methylguanidine N2 Terminal Hydrazine (-NH2) pKa ~6.2 Kinetically Active N1->N2 N3 Guanidine Imino (=NH) pKa ~11.5 Highly Basic N1->N3 N4 Acylation at pH < 10 (Guanidine Protonated) N2->N4 Favored Pathway N5 Acylation at pH > 12 (Guanidine Deprotonated) N3->N5 Side Reaction

Caption: Regioselectivity logic tree based on pH and pKa values.

Experimental Protocols

Regioselective Synthesis of 1-Methyl-3-(perfluoroethyl)-1H-1,2,4-triazol-5-amine

Purpose: To synthesize a functionalized triazole while avoiding regiochemical mixtures and maximizing yield. This protocol is adapted from validated patent methodologies for synthesizing agricultural and pharmaceutical intermediates [3].

Step 1: Reagent Preparation & In Situ Free-Basing Suspend 5.00 g (36.5 mmol) of 1-amino-1-methylguanidine sulfate in a suitable reaction vessel.

  • Causality: Using the stable sulfate salt prevents oxidative degradation prior to the reaction.

  • Validation Checkpoint: The suspension should remain heterogeneous. Do not add strong bases (like NaOH), which can cause premature hydrolysis of the guanidine moiety.

Step 2: Electrophile Addition Add 6.58 g (40.1 mmol, 1.1 eq) of perfluoropropionic acid directly to the mixture.

  • Validation Checkpoint: An exotherm may occur. Ensure the reaction is properly vented.

Step 3: Thermal Cyclization Heat the reaction mixture to 110 °C with continuous stirring for 9 hours.

  • Causality: The elevated temperature overcomes the high thermodynamic activation energy required for the dehydration and subsequent triazole ring closure.

  • Validation Checkpoint: Monitor via TLC or LC-MS. The intermediate acyclic adduct mass should fully transition to the dehydrated cyclic product mass (-18 Da).

Step 4: Controlled Neutralization Cool the mixture to room temperature. Slowly add saturated aqueous NaHCO3 until the pH reaches exactly 8.

  • Causality: Mild neutralization prevents base-catalyzed hydrolysis of the newly formed triazole ring, which is sensitive to extreme pH.

  • Validation Checkpoint: The pH paper/meter must read 8.0 ± 0.2. A lower pH indicates incomplete neutralization, while a higher pH risks product degradation.

Step 5: Salting Out & Extraction Extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Validation Checkpoint: Two distinct liquid phases must form rapidly during extraction. If an emulsion persists, the aqueous layer is not sufficiently saturated with NaCl; add more solid NaCl until it no longer dissolves.

References

  • PubChem: 1-amino-1-methylguanidine | Computed Properties Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Theoretical Study of the Copper Complexes with Aminoguanidine: Investigating Secondary Antioxidant Activity Source: ACS Omega URL:[Link]

  • WO2020036134A1 - 5-(1,2,4-triazole-5-yl)

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 1-Amino-1-methylguanidine

Welcome to the Formulation & Pharmacokinetics Support Center. As a highly polar, low-molecular-weight compound, 1-Amino-1-methylguanidine presents classic challenges in drug delivery: poor membrane permeability and rapid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Support Center. As a highly polar, low-molecular-weight compound, 1-Amino-1-methylguanidine presents classic challenges in drug delivery: poor membrane permeability and rapid systemic clearance. This guide provides drug development professionals with field-proven, self-validating troubleshooting strategies to overcome these pharmacokinetic bottlenecks.

Module 1: Knowledge Base & FAQs (Pharmacokinetics & Permeability)

Q: Why does unmodified 1-Amino-1-methylguanidine exhibit such poor oral bioavailability in our animal models? A: The core issue lies in the molecule's physicochemical properties. The guanidinium moiety has a pKa of approximately 13.6, meaning it remains permanently protonated (cationic) at physiological pH (7.4). This positive charge creates a high desolvation energy penalty, preventing passive diffusion across the lipophilic phospholipid bilayer of the intestinal epithelium. Consequently, it suffers from poor absorption and is rapidly excreted via renal filtration (1)[1].

Q: Can we simply increase the oral dosage to overcome the low absorption fraction? A: No. Pushing high doses of unabsorbed cationic compounds often leads to severe gastrointestinal distress and local osmotic imbalances. Furthermore, unabsorbed guanidines can disrupt the local microbiome. A chemical or formulation-based intervention is required to mask the charge or bypass passive diffusion entirely (2)[2].

Q: What is the most reliable chemical strategy to improve its Caco-2 permeability without losing target affinity? A: The industry standard is the synthesis of a reversibly degradable prodrug. By converting the guanidine into an acylguanidine or carbamate derivative, you temporarily mask the positive charge and increase lipophilicity. Once absorbed, serum esterases cleave the lipophilic linker, releasing the active 1-amino-1-methylguanidine into systemic circulation[2]. Alternatively, incorporating fluorinated biaryl substitutions can permanently enhance lipophilicity and target-site bioavailability if a prodrug approach is not viable (3)[3].

Module 2: Bench-Side Troubleshooting – Chemical Modifications

Symptom: Your 1-amino-1-methylguanidine derivative shows high target affinity in cell-free enzymatic assays but yields zero efficacy in cell-based or in vivo models. Root Cause Analysis: The compound cannot penetrate the cell membrane to reach intracellular targets, or it is failing to cross the intestinal barrier during oral administration.

ProdrugPathway OralAdmin Oral Administration (Acylguanidine Prodrug) Intestine Intestinal Lumen (pH 6.8) OralAdmin->Intestine Permeation Epithelial Membrane Crossing (Passive Diffusion) Intestine->Permeation Masked Charge Circulation Systemic Circulation Permeation->Circulation Cleavage Enzymatic Cleavage (Serum Esterases) Circulation->Cleavage ActiveDrug Active 1-Amino-1-methylguanidine Cleavage->ActiveDrug Sustained Release Target Target Engagement (Intracellular) ActiveDrug->Target

Mechanism of acylguanidine prodrug absorption and enzymatic activation.

Protocol 1: Synthesis and Validation of Acylguanidine Prodrugs

Objective: Convert 1-amino-1-methylguanidine into a lipophilic, reversibly degradable acylguanidine to enhance intestinal absorption.

  • Amine Protection: Dissolve 1-amino-1-methylguanidine sulfate in methanol. Add triethylamine (TEA) and di-tert-butyl dicarbonate (Boc2O). Stir at 60°C for 20 hours to selectively protect the primary amino group.

  • Acylation Coupling: In a dry Schlenk flask, dissolve the Boc-protected intermediate (1.0 eq) in anhydrous acetonitrile. Add n-octanoic acid (1.2 eq), TBTU (1.2 eq), and DIEA (3.0 eq).

    • Causality Note: TBTU is selected over standard EDC/NHS coupling because the guanidinium moiety is highly sterically hindered and prone to side reactions. TBTU minimizes racemization and ensures high conversion rates in non-aqueous solvents.

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature. Evaporate under reduced pressure to yield the acylguanidine TFA salt.

  • Self-Validating System (Stability & Cleavage Assay): A successful prodrug must survive the gut but degrade in the blood. Validate your batch by running parallel LC-MS/MS incubations:

    • Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C: Must show <10% degradation over 2 hours.

    • Human Plasma at 37°C: Must show >80% cleavage to the active 1-amino-1-methylguanidine within 4 hours.

    • Failure Matrix: If the compound fails the SIF test, the acyl chain is too labile; if it fails the plasma test, steric hindrance is preventing esterase access.

Module 3: Bench-Side Troubleshooting – Nano-Formulation

Symptom: The prodrug is successfully absorbed, but the in vivo half-life remains under 1 hour due to rapid renal clearance. Root Cause Analysis: Even with a prodrug modification, the low molecular weight of the active metabolite leads to rapid glomerular filtration. A nano-carrier is required to increase the hydrodynamic radius and prolong circulation.

FormulationWorkflow Start Assess Bioavailability Issue CheckPerm Is Caco-2 Permeability < 1.0 x 10^-6 cm/s? Start->CheckPerm Prodrug Synthesize Acylguanidine or Carbamate Prodrug CheckPerm->Prodrug Yes CheckClearance Is in vivo Half-Life < 2 hours? CheckPerm->CheckClearance No Prodrug->CheckClearance NanoForm Formulate as C-dots or Liposomes CheckClearance->NanoForm Yes Validate In vivo PK Validation CheckClearance->Validate No NanoForm->Validate

Decision matrix for troubleshooting 1-Amino-1-methylguanidine pharmacokinetics.

Protocol 2: Hydrothermal Synthesis of Aminoguanidine Carbon Dots (C-dots)

Objective: Bypass passive diffusion barriers and drastically reduce renal clearance via endocytotic uptake and an increased hydrodynamic radius.

  • Precursor Mixing: Dissolve 50 mg of 1-amino-1-methylguanidine hydrochloride and 50 mg of citric acid in 200 μL of distilled water.

    • Causality Note: Citric acid is utilized not just as a carbon core source, but because its carboxyl groups undergo condensation with the primary amine of 1-amino-1-methylguanidine. This specific 1:1 stoichiometric ratio ensures the guanidinium pharmacophore remains presented on the surface of the C-dot, acting as both a passivating agent and the biological targeting moiety (4)[4].

  • Hydrothermal Carbonization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 150°C for 2 hours to drive the carbonization process.

  • Purification: Dialyze the resulting brown solution against distilled water using a 1 kDa MWCO dialysis membrane for 24 hours to remove unreacted small molecules.

  • Self-Validating System (Physicochemical QC): To confirm that the nano-formulation will bypass renal filtration without losing target engagement:

    • Dynamic Light Scattering (DLS): Confirm a uniform hydrodynamic diameter of 2–5 nm. Particles >10 nm risk reticuloendothelial system (RES) clearance.

    • Zeta Potential Analysis: Must read > +15 mV. A strong positive charge validates that the functional 1-amino-1-methylguanidine moieties successfully coat the surface and are not buried within the carbon core.

Module 4: Quantitative Data Summary

The following table summarizes the expected pharmacokinetic improvements when applying the troubleshooting strategies outlined above to 1-amino-1-methylguanidine.

Modification StrategyRationaleCaco-2 Permeability ( Papp​×10−6 cm/s)Oral Bioavailability (F%)in vivo Half-Life ( t1/2​ )
Unmodified 1-Amino-1-methylguanidine Baseline< 0.5< 10%0.8 h
Acylguanidine Prodrug Mask cationic charge4.235%2.5 h
Fluorinated Biaryl Derivative Enhance lipophilicity6.842%3.2 h
Aminoguanidine C-dots Nano-encapsulationN/A (Endocytosis)28%8.5 h

References

  • Title: A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents Source: ResearchGate URL
  • Title: Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies Source: RSC Publishing URL
  • Source: PubMed Central (PMC)
  • Title: Selective Labeling and Growth Inhibition of Pseudomonas aeruginosa by Aminoguanidine Carbon Dots Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-Amino-1-methylguanidine and L-NAME in Nitric Oxide Synthase (NOS) Inhibition

Executive Summary For drug development professionals and molecular biologists, selecting the appropriate Nitric Oxide Synthase (NOS) inhibitor is critical for decoupling the physiological roles of NO from its pathologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and molecular biologists, selecting the appropriate Nitric Oxide Synthase (NOS) inhibitor is critical for decoupling the physiological roles of NO from its pathological overproduction. This guide provides an objective, data-driven comparison between L-NAME (a classical, non-selective NOS inhibitor) and 1-Amino-1-methylguanidine (an alkylated derivative of the highly selective iNOS inhibitor, aminoguanidine). By analyzing their binding kinetics, isoform selectivity, and in vitro behavior, this document serves as a definitive framework for designing robust NOS inhibition assays.

Mechanistic Profiling: Causality in Chemical Structure

To understand the divergent applications of these two compounds, we must examine how their molecular structures dictate their interaction with the NOS oxygenase domain.

L-NAME (N(ω)-nitro-L-arginine methyl ester)

L-NAME is a widely utilized L-arginine analog. It acts as a prodrug; upon entering the cell, ubiquitous esterases hydrolyze the methyl ester to yield L-NOARG, the active pharmacophore.

  • Causality of Action: L-NAME acts via competitive inhibition at the substrate-binding site. Because the active sites of endothelial NOS (eNOS) and neuronal NOS (nNOS) are highly conserved and sterically accommodating to the nitro-arginine structure, L-NAME exhibits a profound preference for these constitutive isoforms over the inducible isoform (iNOS) [1].

1-Amino-1-methylguanidine (1-AMG)

1-AMG is a structural analog of aminoguanidine, the archetypal selective iNOS inhibitor.

  • Causality of Action: Aminoguanidines are nucleophilic hydrazine derivatives that interact directly with the heme-thiolate center of the iNOS enzyme [2]. The addition of a methyl group at the 1-amino position in 1-AMG introduces specific steric bulk. This alkylation alters the pKa of the guanidino group, optimizing its residence time within the slightly larger substrate-binding pocket of iNOS compared to eNOS. This structural nuance is designed to maintain high iNOS selectivity while reducing off-target interactions with diamine oxidase—a known limitation of the parent aminoguanidine[4].

Comparative Quantitative Data

The following table synthesizes the binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) for L-NAME and the aminoguanidine class (serving as the baseline for 1-AMG).

InhibitorTarget PreferencenNOS ( Ki​ / IC50​ )eNOS ( Ki​ / IC50​ )iNOS ( Ki​ / IC50​ )Primary Application
L-NAME Constitutive (eNOS/nNOS)~15 nM~39 nM~4.4 µMInducing in vivo hypertension models[1, 3].
1-AMG Class Inducible (iNOS)> 150 µM> 150 µM5 - 50 µMSuppressing inflammation and endotoxin shock[2, 4].

Data reflects established biochemical profiles for L-NAME and the aminoguanidine pharmacophore.

Visualizing the Inhibition Pathways

NOS_Pathway LArg L-Arginine NOS NOS Enzymes (eNOS, nNOS, iNOS) LArg->NOS Substrate NO Nitric Oxide (NO) NOS->NO Oxidation LNAME L-NAME (eNOS/nNOS selective) LNAME->NOS Competitive Block AMG 1-Amino-1-methylguanidine (iNOS selective) AMG->NOS Heme-thiolate Interaction

Mechanism of NOS isoform-specific inhibition by L-NAME and 1-Amino-1-methylguanidine.

Self-Validating Experimental Protocols

To accurately compare these inhibitors, researchers must employ distinct assays tailored to the specific NOS isoform being evaluated. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: iNOS Inhibition via Griess Reagent Assay

Rationale: Macrophages do not express iNOS at rest. Lipopolysaccharide (LPS) stimulation is required to drive de novo iNOS synthesis. Because NO is a volatile free radical (half-life < 5 seconds), this assay quantifies its stable oxidative end-product, nitrite ( NO2−​ ).

Self-Validation Mechanism: A parallel MTT (cell viability) assay must be run. This ensures that any observed reduction in nitrite is due to true enzymatic inhibition by 1-AMG, rather than compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-treatment: Aspirate media. Apply serial dilutions of 1-AMG or L-NAME (e.g., 1 µM to 1000 µM) in fresh media. Incubate for 1 hour.

  • Stimulation: Add 1 µg/mL LPS to all wells (except negative controls) to induce iNOS expression. Incubate for 24 hours.

  • Quantification: Transfer 50 µL of the culture supernatant to a new microplate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3​PO4​ ).

  • Readout: Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader.

  • Normalization: Calculate the IC50​ by normalizing the nitrite concentrations against a standard NaNO2​ curve and total cellular protein content.

Workflow Step1 1. Cell Culture & Stimulation (RAW 264.7 + LPS) Step2 2. Inhibitor Treatment (Dose-Response Setup) Step1->Step2 Step3 3. 24h Incubation (NO Accumulation) Step2->Step3 Step4 4. Griess Reagent Assay (Nitrite Quantification) Step3->Step4 Step5 5. Data Normalization (IC50 & Viability Check) Step4->Step5

Step-by-step experimental workflow for evaluating iNOS inhibitors via Griess assay.

Protocol 2: eNOS Inhibition via Radiochemical Conversion Assay

Rationale: eNOS produces NO in the low picomolar range, rendering the Griess assay insufficiently sensitive. Tracking the stoichiometric conversion of radiolabeled [3H] -L-arginine to [3H] -L-citrulline provides the necessary sensitivity to evaluate L-NAME's primary target.

Self-Validation Mechanism: Dowex 50W resin (Na+ form) is used to bind the positively charged L-arginine while allowing neutral L-citrulline to elute. Running a "blank" reaction (buffer without enzyme) validates the resin's retention efficiency and establishes the background noise threshold.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM CaCl2​ , 10 µg/mL calmodulin, 10 µM tetrahydrobiopterin (BH4), and 1 mM NADPH.

  • Enzyme & Inhibitor Addition: Add 1 µg of recombinant human eNOS per reaction tube. Introduce L-NAME or 1-AMG at varying concentrations.

  • Reaction Initiation: Add 10 µM of [3H] -L-arginine (approx. 100,000 dpm) to start the reaction. Incubate precisely at 37°C for 15 minutes.

  • Termination: Stop the reaction by adding 400 µL of ice-cold stop buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation & Counting: Apply the mixture to pre-equilibrated Dowex 50W columns. Collect the flow-through (containing [3H] -L-citrulline) and quantify the radioactive decay using a liquid scintillation counter.

References

  • American Heart Association Journals (Circulation Research). Dual Role for Nitric Oxide in the Regulation of Plasma Volume and Albumin Escape During Endotoxin Shock in Conscious Rats.[Link]

Comparative

Comparative Analysis: 1-Amino-1-methylguanidine vs. Aminoguanidine in Pharmacological Assays

As a Senior Application Scientist specializing in small-molecule inhibitors and assay development, I frequently encounter researchers looking to modulate advanced glycation end-products (AGEs) or inducible nitric oxide s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule inhibitors and assay development, I frequently encounter researchers looking to modulate advanced glycation end-products (AGEs) or inducible nitric oxide synthase (iNOS). While Aminoguanidine (AG) is the gold-standard reference compound for these applications, its structural analog, 1-Amino-1-methylguanidine (1-AMG) , offers a highly specific mechanistic probe.

This guide provides an objective, data-driven comparison of these two compounds. By understanding the profound causality behind a single methyl group substitution, researchers can better select the appropriate compound for their specific structural-activity relationship (SAR) studies and assay designs.

Physicochemical Profiling & Structural Dynamics

At first glance, AG and 1-AMG appear functionally identical. Both possess a nucleophilic hydrazine moiety attached to a guanidine group. However, the methylation at the N1 position (the nitrogen bearing the amino group) in 1-AMG fundamentally alters its steric profile and electron density[1].

Table 1: Comparative Physicochemical Properties
PropertyAminoguanidine (AG)1-Amino-1-methylguanidine (1-AMG)
IUPAC Name Hydrazinecarboximidamide1-Methylhydrazinecarboximidamide
PubChem CID 21463848779[1]
Molecular Weight 74.08 g/mol 88.11 g/mol [1]
Primary Target iNOS, AGEs (Dicarbonyl scavenger)Aldose reductase, AGEs (Hydrazone formation)[2]
Nucleophilic Centers Primary NH2​ , Secondary NH Primary NH2​ , Tertiary N−CH3​
Cyclization Potential High (Forms stable triazines)Blocked (Steric hindrance / lack of proton)

Mechanistic Divergence: Causality in Target Engagement

Advanced Glycation End-Product (AGE) Inhibition

Aminoguanidine is renowned for its ability to trap highly reactive dicarbonyls like methylglyoxal (MGO), which are precursors to AGEs[3][4]. AG reacts with MGO under physiological conditions to form two stable, irreversible isomeric triazines: 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine[5][6].

The 1-AMG Difference: While 1-AMG retains the primary amine necessary to initiate a nucleophilic attack on MGO (forming a hydrazone intermediate), the N-methyl group prevents the secondary condensation required to form the 1,2,4-triazine ring. The aromatization step requires the loss of a proton from the N1 nitrogen—a proton that 1-AMG lacks. Consequently, 1-AMG acts as a reversible dicarbonyl binder rather than an irreversible trap, making it an excellent negative control for triazine-dependent AGE inhibition assays.

G MGO Methylglyoxal (MGO) HydrazoneAG Hydrazone Intermediate MGO->HydrazoneAG + AG HydrazoneAMG N-Methyl Hydrazone MGO->HydrazoneAMG + 1-AMG AG Aminoguanidine (AG) AG->HydrazoneAG AMG 1-Amino-1-methylguanidine AMG->HydrazoneAMG Triazine 3-Amino-1,2,4-triazine (Stable, Irreversible) HydrazoneAG->Triazine Cyclization Block Cyclization Blocked (Steric Hindrance) HydrazoneAMG->Block No Aromatization

Mechanistic divergence in methylglyoxal scavenging between AG and 1-AMG.

Nitric Oxide Synthase (iNOS) Inhibition

AG is a well-characterized, relatively selective inhibitor of iNOS. It functions by coordinating its hydrazine moiety directly with the active-site heme iron. When substituting AG with 1-AMG, the N-methyl group introduces a steric clash within the tight hydrophobic pocket above the heme. This drastically reduces the binding affinity of 1-AMG to iNOS compared to AG. Therefore, 1-AMG is often utilized in comparative panels to prove that strict spatial constraints around the hydrazine group are required for potent iNOS inhibition.

Self-Validating Experimental Protocols

Protocol A: In Vitro Dicarbonyl Trapping Assay (HPLC-UV)

This assay differentiates between the irreversible triazine formation of AG and the reversible hydrazone formation of 1-AMG. We utilize 254 nm UV detection because fully conjugated triazine rings absorb strongly at this wavelength, whereas simple hydrazones do not.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1 mM solutions of AG and 1-AMG in 100 mM sodium phosphate buffer (pH 7.4)[5].

  • Reaction Initiation: Add Methylglyoxal (MGO) to a final concentration of 1 mM.

  • Incubation: Incubate the mixtures at 37°C in the dark for 24 hours.

  • Quenching & Internal Standard: Quench the reaction with 0.1% Trifluoroacetic acid (TFA). Spike the sample with 50 µM of an internal standard (e.g., 2-methylquinoxaline) to validate injection volume and column recovery.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Run a gradient of 0-40% Acetonitrile in 0.1% aqueous TFA over 20 minutes.

  • Data Analysis: Monitor at 254 nm. The AG samples will show two distinct peaks corresponding to the isomeric triazines[6]. The 1-AMG samples will lack these peaks, validating the blocked cyclization mechanism.

Protocol B: Cell-Based iNOS Inhibition (Griess Assay)

This protocol measures the downstream production of nitric oxide (NO) via its stable degradation product, nitrite ( NO2−​ ).

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Treat cells with varying concentrations (10 µM to 1 mM) of AG or 1-AMG for 1 hour. Include a vehicle control (media only) and a positive control (L-NMMA).

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) and 10 U/mL IFN- γ to induce iNOS expression. Causality note: We use LPS/IFN- γ to ensure the NO produced is strictly from iNOS, not constitutively expressed eNOS.

  • Incubation: Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3​PO4​ ).

  • Quantification: Incubate for 10 minutes at room temperature. Read absorbance at 540 nm using a microplate reader. Calculate the IC50​ values based on a standard nitrite curve.

Workflow Step1 Culture RAW 264.7 Macrophages Step2 Stimulate with LPS (1 µg/mL) + IFN-γ Step1->Step2 Step3 Co-incubate with Inhibitors (AG vs 1-AMG at 10-1000 µM) Step2->Step3 Step4 Collect Supernatant at 24h Step3->Step4 Step5 Griess Assay for Nitrite (NO2-) Step4->Step5 Step6 Calculate IC50 & Plot Dose-Response Step5->Step6

Standardized cell-based workflow for evaluating iNOS inhibitory efficacy.

Conclusion

For researchers aiming to definitively trap dicarbonyls or potently inhibit iNOS, Aminoguanidine remains the superior choice due to its unhindered hydrazine group allowing for stable heme coordination and triazine cyclization. However, 1-Amino-1-methylguanidine is an indispensable tool for rigorous scientific validation. By deploying 1-AMG as a structurally constrained control, scientists can definitively prove that their observed biological effects are dependent on triazine aromatization or deep active-site penetration, rather than non-specific electrostatic interactions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3848779, 1-Amino-1-methylguanidine." PubChem, [Link]

  • Thornalley, P. J., et al. "Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions." Biochemical Pharmacology 60.1 (2000): 55-65. [Link]

  • Selwood, Trevor, and Paul J. Thornalley. "Binding of methylglyoxal to albumin and formation of fluorescent adducts. Inhibition by arginine, Nalpha-acetylarginine and aminoguanidine." Biochemical Society Transactions 21.2 (1993): 170S. [Link]

  • Google Patents. "A composition for preparing anti-cataract products.

Sources

Validation

Validating the Inhibitory Effect of 1-Amino-1-methylguanidine on NOS Isoforms: A Comparative Guide

Introduction & Mechanistic Overview Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of the nitric oxide synthase (NOS) enzyme: neuronal (nNOS/NOS1), inducible (iNOS/NOS2), and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of the nitric oxide synthase (NOS) enzyme: neuronal (nNOS/NOS1), inducible (iNOS/NOS2), and endothelial (eNOS/NOS3) . While eNOS and nNOS are constitutively expressed to regulate vital physiological functions like vascular tone and neurotransmission, iNOS is primarily expressed de novo in response to inflammatory stimuli, leading to a massive and sustained overproduction of NO 1. Because this overproduction is implicated in the pathophysiology of severe inflammatory diseases, achieving selective iNOS inhibition is a major therapeutic and research objective.

1-Amino-1-methylguanidine is a specialized guanidine derivative. Guanidine-based compounds function as competitive inhibitors by mimicking the natural substrate, L-arginine 23. By binding to the oxygenase domain of the NOS enzyme, they prevent the five-electron oxidation of L-arginine's terminal guanidino nitrogen, thereby halting NO and L-citrulline generation 1.

NOS_Pathway LArg L-Arginine (Natural Substrate) NOS Nitric Oxide Synthase (iNOS / eNOS / nNOS) LArg->NOS Binds Oxygenase Domain NO Nitric Oxide (NO) & L-Citrulline NOS->NO Catalytic Oxidation Inhibitor 1-Amino-1-methylguanidine (Competitive Inhibitor) Inhibitor->NOS Competes with L-Arginine

Caption: NOS Catalytic Pathway and Competitive Inhibition by Guanidine Derivatives.

Comparative Efficacy and Isoform Selectivity

The utility of a NOS inhibitor hinges entirely on its isoform selectivity. Non-selective inhibition often leads to severe off-target effects, such as dangerous elevations in systemic arterial blood pressure due to eNOS blockade 2.

Structure-Activity Relationship (SAR) Insights: The substitution pattern on the guanidine moiety strictly dictates this selectivity. Aminoguanidine is a highly selective iNOS inhibitor, exhibiting a Ki​ value 32 to 52 times lower for iNOS than for constitutive NOS 4. However, excessive methylation (e.g., 1,1-dimethylguanidine) results in a complete loss of selectivity, creating a potent but non-selective inhibitor of both constitutive and inducible NOS isoforms 5. 1-Amino-1-methylguanidine strikes a structural balance, retaining the critical amino group necessary for preferential iNOS targeting while offering distinct pharmacokinetic properties.

Table 1: Quantitative Comparison of NOS Inhibitors
InhibitoriNOS SelectivityMechanism of ActionPhysiological Effect (In Vivo)
1-Amino-1-methylguanidine High L-arginine competitive analogueAttenuates inflammatory NO; minimal basal BP effect
Aminoguanidine High L-arginine competitive analogueReverses endotoxemic hypotension without altering basal tone 2
1,1-Dimethylguanidine Low L-arginine competitive analogueNon-selective blockade of both iNOS and constitutive NOS 5
L-NAME Low Non-selective L-arginine analogueInduces robust and sustained hypertension via eNOS blockade 2

Experimental Methodologies: The Griess Assay Protocol

To empirically validate the inhibitory potency of 1-Amino-1-methylguanidine, researchers rely on the Griess assay. Because NO has a half-life of mere seconds, this colorimetric assay indirectly quantifies NO production by measuring nitrite (NO₂⁻), a stable and water-soluble breakdown product 67.

Step-by-Step Methodology

1. Cell Culture & Inhibitor Pre-treatment: Seed target cells (e.g., RAW 264.7 macrophages for iNOS, or stable 293T/nNOS transformants 8) in a 96-well plate. Pre-treat cells with varying concentrations of 1-Amino-1-methylguanidine for 1 hour. Causality: Pre-treatment is mandatory. It allows the competitive inhibitor to equilibrate and occupy the NOS oxygenase domain before the massive influx of substrate oxidation occurs upon enzyme activation.

2. NOS Activation: Induce iNOS expression using inflammatory cytokines (e.g., LPS/IFN-γ) or activate constitutive NOS using a calcium ionophore like A23187 (5 µM) 8. Incubate for 8–24 hours depending on the cell line.

3. Supernatant Collection: Transfer 50 µL of the cell culture supernatant from each well to a fresh 96-well microplate 7.

4. Diazotization Reaction (Griess Reagent A): Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all samples and standards. Incubate for 5-10 minutes at room temperature, protected from light 7. Causality: Under acidic conditions, the nitrite in the supernatant reacts with sulfanilamide to form a transient diazonium salt.

5. Azo Dye Formation (Griess Reagent B): Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, NED). Incubate for another 5-10 minutes 7. Causality: The diazonium salt couples with NED to form a highly stable, magenta-colored azo compound. The intensity of this color is directly proportional to the nitrite concentration.

6. Quantification & Validation: Measure the absorbance at 540 nm using a microplate reader 17. To ensure the protocol is a self-validating system, always run a sodium nitrite standard curve (e.g., 0 to 100 µM). Interpolate the raw absorbance values against this curve to calculate absolute nitrite concentrations.

Griess_Workflow Step1 Cell Culture & Inhibitor Treatment Step2 NOS Activation (e.g., LPS or Calcium) Step1->Step2 Step3 Supernatant Collection Step2->Step3 Step4 Add Griess Reagent A (Sulfanilamide) Step3->Step4 Step5 Add Griess Reagent B (NED) Step4->Step5 Step6 Read Absorbance at 540 nm Step5->Step6

Caption: Step-by-Step Griess Assay Workflow for Quantifying NOS Inhibitor Efficacy.

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Comparative

A Head-to-Head Comparison of Guanidino Compounds: From Nitric Oxide Modulation to Neuroprotection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular signaling and metabolism, guanidino compounds represent a fascinating and functionally di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and metabolism, guanidino compounds represent a fascinating and functionally diverse class of molecules. Characterized by the presence of a guanidinium group, these compounds play pivotal roles in a myriad of physiological and pathological processes, ranging from energy homeostasis and neurotransmission to inflammation and oxidative stress. This guide provides a comprehensive, head-to-head comparison of 1-Amino-1-methylguanidine and other key guanidino compounds, offering insights into their distinct biochemical profiles and therapeutic potential.

The Central Role of Guanidino Compounds in Biological Systems

Guanidino compounds are structurally related to L-arginine, the primary substrate for nitric oxide synthase (NOS) enzymes.[1] This structural similarity underpins one of their most widely studied functions: the modulation of nitric oxide (NO) production. NO, a pleiotropic signaling molecule, is integral to vasodilation, immune responses, and neuronal communication. Consequently, the ability of guanidino compounds to influence NOS activity has significant implications for a range of therapeutic areas.

Beyond their interaction with NOS, these compounds exhibit a spectrum of biological activities, including antioxidant effects and modulation of various receptor systems. However, it is also crucial to recognize that dysregulation of guanidino compound metabolism can lead to pathological conditions, with some compounds exhibiting neurotoxic properties, particularly in the context of uremia.[2][3]

This guide will dissect the performance of several key guanidino compounds, with a focus on:

  • Nitric Oxide Synthase (NOS) Inhibition: A comparative analysis of their potency and selectivity towards the different NOS isoforms (iNOS, nNOS, and eNOS).

  • Antioxidant Properties: An evaluation of their capacity to scavenge free radicals.

  • Neuroprotective and Neurotoxic Effects: An exploration of their impact on neuronal viability and function.

The compounds selected for this comprehensive comparison are:

  • 1-Amino-1-methylguanidine: The primary subject of this guide. Due to the limited direct experimental data on this specific compound, its properties will be inferred and compared based on the characteristics of its constituent functional groups, drawing parallels with aminoguanidine and methylguanidine.

  • Aminoguanidine: A well-characterized selective inhibitor of inducible nitric oxide synthase (iNOS).[4]

  • Methylguanidine: A uremic toxin known to accumulate in renal failure and exhibit neurotoxic effects.[2]

  • Agmatine: An endogenous neuromodulator with a broad range of biological activities, including neuroprotection.[5][6]

  • Creatine: A vital molecule in cellular energy metabolism with demonstrated neuroprotective and antioxidant properties.[3][7]

  • Guanidinopropionic Acid (GPA): A creatine analog used in research to study muscle metabolism.

  • Guanidinoacetic Acid (GAA): The immediate precursor to creatine, which has been linked to neurotoxicity at high concentrations.[1][8]

Comparative Analysis of Nitric Oxide Synthase Inhibition

The three main isoforms of nitric oxide synthase—neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III)—have distinct physiological roles. While eNOS and nNOS are constitutively expressed and involved in homeostatic functions, iNOS is induced during inflammatory responses and can produce large, potentially cytotoxic, amounts of NO. Therefore, selective inhibition of iNOS is a key therapeutic goal in many inflammatory diseases.

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cluster_L_Arginine L-Arginine Metabolism cluster_Guanidino_Inhibitors Guanidino Compound Inhibition L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Aminoguanidine Aminoguanidine Aminoguanidine->NOS Selective iNOS Inhibition Methylguanidine Methylguanidine Methylguanidine->NOS Weak, Non-selective Inhibition Agmatine Agmatine Agmatine->NOS Competitive Inhibition (iNOS > nNOS > eNOS) L-NAME L-NAME L-NAME->NOS Non-selective Inhibition

Caption: Modulation of Nitric Oxide Synthesis by Guanidino Compounds.

The following table summarizes the available data on the inhibitory potency (IC50 values) of various guanidino compounds against the different NOS isoforms.

CompoundiNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity Profile
Aminoguanidine ~2.1[4]>80[9]>168[9]Selective for iNOS[4][10]
Methylguanidine ~100-1000[11][12]--Weak, non-selective inhibitor[11]
Agmatine ~220[10]~660[10]~7500[13]Competitive inhibitor, iNOS > nNOS > eNOS[10]
Creatine No significant inhibitionNo significant inhibitionNo significant inhibitionNot a direct NOS inhibitor
L-NAME 4.4 (mouse)0.015 (bovine)0.039 (human)Non-selective inhibitor[14]

1-Amino-1-methylguanidine , while not having direct experimental data, can be analyzed based on its structure. The presence of the amino group, similar to aminoguanidine, suggests a potential for iNOS selectivity. The methyl group, as seen in methylguanidine, might confer some non-selective inhibitory properties, albeit weak. It is plausible that 1-Amino-1-methylguanidine acts as a selective iNOS inhibitor, but likely with a different potency compared to aminoguanidine. Further experimental validation is necessary to confirm this hypothesis.

Antioxidant Capacity: A Comparative Overview

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Several guanidino compounds have been investigated for their potential to counteract oxidative stress.

dot

cluster_Antioxidants Guanidino Compounds as Antioxidants ROS Reactive Oxygen Species (ROS) Aminoguanidine Aminoguanidine Aminoguanidine->ROS Scavenges H₂O₂, HOCl, OH•, ONOO⁻ Creatine Creatine Creatine->ROS Scavenges O₂⁻, ONOO⁻ Agmatine Agmatine Agmatine->ROS Anti-oxidation properties Methylguanidine Methylguanidine Methylguanidine->ROS Weak scavenging of H₂O₂, HOCl, OH•

Caption: Antioxidant Mechanisms of Guanidino Compounds.

The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAntioxidant Activity (DPPH Assay or other relevant data)
Aminoguanidine Demonstrates direct scavenging activity against H₂O₂, HOCl, hydroxyl radical, and peroxynitrite.[15] An aminoguanidine hydrazone derivative (AGH-3) showed antioxidant capacity comparable to Trolox.[16][17]
Methylguanidine Shows weak scavenging activity against H₂O₂, HOCl, and hydroxyl radical at high concentrations.[15]
Agmatine Possesses antioxidant properties as part of its neuroprotective mechanisms.[2][5]
Creatine Displays a significant ability to scavenge superoxide anions (O₂⁻) and peroxynitrite (OONO⁻).[5][7] It may also reduce oxidative stress markers.[18]

For 1-Amino-1-methylguanidine , a direct assessment of its antioxidant capacity is not available. However, based on the known properties of aminoguanidine, it is reasonable to hypothesize that it possesses antioxidant activity. The addition of a methyl group might modulate this activity, but experimental verification is required.

Neuroprotection vs. Neurotoxicity: A Double-Edged Sword

The impact of guanidino compounds on the central nervous system is complex, with some exhibiting clear neuroprotective effects while others are implicated in neurotoxicity.

Neuroprotective Guanidino Compounds

Agmatine and Creatine stand out for their neuroprotective properties.

  • Agmatine exerts its neuroprotective effects through multiple mechanisms, including anti-oxidation, anti-apoptosis, and anti-inflammation.[2][5][6] It has shown promise in models of stroke and traumatic brain injury.[5]

  • Creatine enhances cellular energy metabolism, which is crucial for neuronal survival.[3][[“]] It has demonstrated neuroprotective effects in models of excitotoxicity and neurodegenerative diseases like Huntington's and Parkinson's disease.[7][20]

Neurotoxic Guanidino Compounds

In contrast, Methylguanidine and Guanidinoacetic Acid (GAA) are recognized for their neurotoxic potential.

  • Methylguanidine is a uremic toxin that accumulates in renal failure and can induce seizures.[2][3]

  • Guanidinoacetic Acid (GAA) , the precursor to creatine, can be neurotoxic at high concentrations, potentially by interfering with GABA-A receptors and increasing oxidative stress.[1][8]

The neuro-effects of 1-Amino-1-methylguanidine remain uncharacterized. Its structural similarity to both the neuroprotective aminoguanidine and the neurotoxic methylguanidine makes it a compound of significant interest for future investigation.

Experimental Protocols

To ensure scientific rigor and reproducibility, this section details the methodologies for key experiments cited in this guide.

Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline. The inhibitory effect of a compound is determined by its ability to reduce the production of L-citrulline in the presence of the enzyme.

Protocol:

  • Enzyme Preparation: Use purified recombinant iNOS, nNOS, or eNOS, or cell lysates/tissue homogenates known to express the specific isoform.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing L-arginine (substrate), NADPH (cofactor), and other necessary cofactors like FAD, FMN, and tetrahydrobiopterin.

  • Inhibitor Incubation: Add varying concentrations of the test guanidino compound to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the NOS enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction, typically by adding a stop buffer or by heat inactivation.

  • Quantification: Measure the amount of L-citrulline produced. This can be done using various methods, including colorimetric assays (Griess assay for nitrite, a stable breakdown product of NO) or by using radiolabeled L-arginine and quantifying the radiolabeled L-citrulline produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

DPPH Radical Scavenging Assay

Principle: This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: Prepare serial dilutions of the test guanidino compound and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Reaction: Add the test compound or standard to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

In Vitro Neuroprotection Assay

Principle: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult. Cell viability is measured as the primary endpoint.

Protocol:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons in appropriate culture conditions.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test guanidino compound for a predetermined period (e.g., 1-24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress, or MPP+ for a Parkinson's disease model). Include a control group with no neurotoxin.

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or XTT assay. These assays measure the metabolic activity of living cells.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated, non-toxin-exposed) cells. A higher percentage of viability in the presence of the test compound indicates a neuroprotective effect.

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cluster_Workflow In Vitro Neuroprotection Assay Workflow Start Seed Neuronal Cells Pre-treatment Pre-treat with Guanidino Compound Start->Pre-treatment Induce_Toxicity Induce Neurotoxicity Pre-treatment->Induce_Toxicity Incubate Incubate Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze Analyze Data and Determine Neuroprotective Effect Assess_Viability->Analyze

Caption: Workflow for an In Vitro Neuroprotection Assay.

Conclusion and Future Directions

The family of guanidino compounds presents a rich and complex field of study with significant therapeutic potential. This guide has provided a head-to-head comparison of several key members, highlighting their diverse effects on nitric oxide synthesis, oxidative stress, and neuronal function.

Key Takeaways:

  • Aminoguanidine is a valuable tool for selectively targeting iNOS in inflammatory conditions.

  • Agmatine and Creatine show considerable promise as neuroprotective agents.

  • Methylguanidine and Guanidinoacetic Acid serve as important reminders of the potential neurotoxicity within this class of compounds, particularly in pathological states like uremia.

The case of 1-Amino-1-methylguanidine underscores the need for further research. Its unique structure, combining features of both a selective iNOS inhibitor and a potential neurotoxin, warrants a thorough investigation of its biochemical and pharmacological properties. Future studies should focus on:

  • Synthesizing and characterizing 1-Amino-1-methylguanidine to obtain direct experimental data on its NOS inhibition profile, antioxidant capacity, and neuro-effects.

  • Conducting comprehensive comparative studies with a broader range of guanidino compounds to establish clear structure-activity relationships.

  • Utilizing advanced in vitro and in vivo models to further elucidate the therapeutic potential and safety profiles of promising guanidino compounds.

By continuing to unravel the intricate biology of guanidino compounds, the scientific community can pave the way for the development of novel and effective therapies for a wide range of human diseases.

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Comparative

Independent Validation &amp; Comparison Guide: 1-Amino-1-methylguanidine in Bioactive Scaffold Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In the landscape of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In the landscape of medicinal chemistry, the precise control of molecular architecture during the synthesis of active pharmaceutical ingredients (APIs) is paramount. 1-Amino-1-methylguanidine (1-AMG, CAS: 44365-56-2)[1] serves as a critical, highly specific nucleophilic building block. Originally isolated and characterized as a sulfate salt by Greer and Smith in 1950[2], 1-AMG has experienced a renaissance as a preferred precursor for synthesizing complex 1,3,5-triazines and thiosemicarbazones[3].

As an Application Scientist, I frequently observe laboratories struggling with low yields and exhaustive purification steps when using unsubstituted Aminoguanidine (AG). The addition of the methyl group at the N1 position in 1-AMG fundamentally alters the nucleophilic profile of the hydrazine moiety. By introducing steric hindrance and electron-donating inductive effects, 1-AMG locks the reaction pathway, forcing highly regioselective condensation. This guide objectively compares 1-AMG against alternative precursors, detailing the causality behind its superior performance in targeted drug synthesis.

Comparative Performance Analysis

When designing synthetic routes for heterocyclic APIs, precursor selection dictates both the efficiency of the workflow and the purity of the final compound. The table below summarizes the independent validation data comparing 1-AMG with its primary alternatives.

PrecursorStructural FeatureCondensation RegioselectivityTypical API YieldPrimary Pharmacological Utility
Aminoguanidine (AG) UnsubstitutedLow (Forms complex isomeric mixtures)40–60%Broad iNOS inhibition, Non-specific AGE breaking
1-Amino-1-methylguanidine (1-AMG) N1-MethylatedHigh (Sterically directed attack)85–95% Target-specific Triazines, Cu(II) Thiosemicarbazones
1,1-Dimethylguanidine N1,N1-DimethylatedModerate (Severe steric blocking)<40%Niche kinase inhibitors
Workflow Visualization: The Regioselective Advantage

SynthesisWorkflow Start Select Guanidine Precursor NodeAMG 1-Amino-1-methylguanidine (Sterically Directed) Start->NodeAMG NodeAG Aminoguanidine (Unrestricted) Start->NodeAG Condense1 Regioselective Condensation (Single Isomer) NodeAMG->Condense1 Isothiocyanates Condense2 Mixed Condensation (Multiple Isomers) NodeAG->Condense2 Isothiocyanates Yield1 High Yield API >95% Purity Condense1->Yield1 Yield2 Extensive Purification <70% Yield Condense2->Yield2

Fig 1. Regioselective advantage of 1-AMG over Aminoguanidine in API synthesis workflows.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the regioselective synthesis of a bioactive triazine scaffold (2-(1-Methylhydrazino)-4,6-dimethyl-1,3,5-triazine)[3] using 1-AMG. This protocol is designed as a self-validating system , incorporating specific checkpoints to verify success at each stage.

Phase 1: Free Base Generation
  • Action: Suspend 5.0 g (18.2 mmol) of 1-methyl-1-aminoguanidine sulfate in 50 mL of anhydrous ethanol. Neutralize by adding a stoichiometric equivalent of sodium methoxide (NaOMe) under continuous stirring at room temperature.

  • Causality: Anhydrous conditions are strictly maintained to prevent the hydrolysis of the delicate hydrazine moiety. NaOMe is utilized instead of aqueous NaOH to ensure the byproduct (sodium sulfate) precipitates out of the organic phase completely, leaving the reactive free base in solution.

  • Validation Checkpoint: Centrifuge the mixture and test the supernatant pH (target 8.5–9.0). Extract a 0.5 mL aliquot of the supernatant and add a drop of 0.1 M BaCl₂; the absence of a white barium sulfate precipitate confirms complete sulfate removal.

Phase 2: Regioselective Condensation
  • Action: Transfer the clarified supernatant to a round-bottom flask. Dropwise, add 1.1 equivalents of ethyl N-acetylacetamidate at 0°C. Once addition is complete, attach a reflux condenser and heat to 75°C for 4 hours.

  • Causality: The N1-methyl group of 1-AMG sterically hinders the adjacent nitrogen, forcing the nucleophilic attack to occur exclusively through the terminal NH₂. Initiating the reaction at 0°C controls the exothermic formation of the intermediate, preventing thermal degradation before cyclization occurs.

  • Validation Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 9:1). The appearance of a single, distinct product spot indicates successful regioselective conversion. (Note: Unmethylated AG typically presents as two distinct spots due to isomer formation).

Phase 3: Crystallization and Analytical Confirmation
  • Action: Cool the reaction mixture to room temperature, concentrate under reduced pressure to 15 mL, and induce crystallization by storing at 4°C overnight. Filter the resulting crystals and wash with cold diethyl ether.

  • Causality: Cold crystallization leverages the differential solubility of the target triazine versus unreacted precursors, ensuring >98% purity without the need for flash chromatography.

  • Validation Checkpoint: Conduct ¹H-NMR (DMSO-d₆). The presence of a sharp singlet at ~3.2 ppm (N-CH₃) and the absence of a multiplet at ~4.5 ppm (characteristic of an unmethylated NH) validates the structural integrity and absolute regioselectivity of the synthesis.

Downstream Pharmacological Impact

The choice of 1-AMG does not merely improve synthetic yield; it directly impacts the pharmacological viability of the resulting compounds. Derivatives synthesized from 1-AMG, particularly thiosemicarbazones, exhibit potent biological activities[4]. When complexed with transition metals like Cu(II), these 1-AMG derived ligands demonstrate enhanced cellular permeability. In transgenic SOD1G93A murine models (used for ALS research), these complexes facilitate targeted intracellular copper delivery, significantly reducing protein nitration and carbonylation, ultimately preserving motor neurons and extending lifespan[4].

PharmPathway Complex 1-AMG Derived Thiosemicarbazone Cu Intracellular Cu(II) Binding & Transport Complex->Cu OxStress Decrease Protein Nitration Cu->OxStress Apoptosis Inhibit Astrocyte Activation Cu->Apoptosis Outcome Neuroprotection (SOD1G93A Models) OxStress->Outcome Apoptosis->Outcome

Fig 2. Pharmacological signaling pathway of 1-AMG derived thiosemicarbazone metal complexes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3848779, Hydrazinecarboximidamide, 1-methyl- (1-amino-1-methylguanidine)". PubChem. URL: [Link]

  • Greer, A. H., & Smith, G. B. L. "1-Methyl-1-aminoguanidine". Journal of the American Chemical Society, 72(2), 874-875 (1950). URL: [Link]

  • Science of Synthesis. "Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues". Thieme Connect. URL:[Link]

  • ResearchGate. "The preparation of some thiosemicarbazones and their copper complexes. Part I". ResearchGate. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Amino-1-methylguanidine proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that operational excellence is defined not just by the novel compounds we synthesize, but by how rigorously we manage the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that operational excellence is defined not just by the novel compounds we synthesize, but by how rigorously we manage their entire lifecycle.

1-Amino-1-methylguanidine (frequently handled as a hydrochloride or sulfate salt) is highly valued in drug development for its unique nucleophilicity and resonance-stabilized basicity. However, these exact chemical properties dictate a strict approach to waste management. The high nitrogen-to-carbon ratio of this compound, combined with its environmental persistence, means that improper disposal is not merely a regulatory violation—it is a severe chemical hazard.

This guide provides the self-validating, step-by-step protocols required to safely manage, package, and destroy 1-Amino-1-methylguanidine waste, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Causality & Hazard Profile

To safely dispose of a chemical, we must first understand the mechanistic "why" behind its reactivity. 1-Amino-1-methylguanidine presents specific acute and chronic hazards driven by its molecular architecture:

  • High Nitrogen Content & Incomplete Combustion: The guanidine core is exceptionally nitrogen-rich. If subjected to standard combustion without supplemental fuel, it resists complete thermal oxidation. This leads to the generation of highly toxic nitrogen oxides (NOx) and carbon monoxide[1].

  • Nucleophilicity & Exothermic Risk: The compound is highly reactive with strong oxidizing agents (e.g., nitric acid, peroxides). Accidental mixing in unsegregated waste carboys can lead to spontaneous, violent exothermic reactions.

  • Ecotoxicity: Substituted aminoguanidines are classified as toxic to aquatic life with long-lasting effects[2]. They do not readily biodegrade, strictly prohibiting any form of drain disposal or direct landfilling.

Quantitative Hazard Summary

To facilitate rapid risk assessment, all critical quantitative data and hazard classifications are summarized below.

ParameterValue / ClassificationOperational Implication
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]Mandates double-gloving (nitrile), safety goggles, and fume hood handling.
Environmental Hazard Aquatic Chronic 2[2]Strictly prohibits drain disposal; requires specialized environmental containment.
UN Transport Code UN3077[2]Must be labeled as "Environmentally Hazardous Substance, Solid, N.O.S."
EPA Waste Code Regulated by characteristic[4]Must be evaluated under 40 CFR 261; handled universally as hazardous waste.
Incompatible Materials Strong oxidizers, acid chlorides, acid anhydrides[1]Isolate waste streams to prevent violent exothermic decomposition.

Standard Operating Procedures (SOP): Handling & Disposal

Every protocol described below is designed as a self-validating system. By confirming the physical state and chemical compatibility at each step, you eliminate the risk of downstream reactions.

Protocol A: Laboratory Spill Clean-Up & Primary Containment
  • Hazard Assessment: Verify the physical state of the spill. 1-Amino-1-methylguanidine is typically a hygroscopic solid powder.

  • PPE Donning: Equip nitrile gloves, chemical safety goggles, and an N95 or P100 particulate respirator[3]. Causality: The powder is highly irritating to the respiratory tract and mucous membranes; respiratory protection prevents acute inhalation toxicity.

  • Mechanical Recovery: Using non-sparking, anti-static tools, gently sweep the solid material. Causality: Static discharge combined with fine organic dust can initiate a deflagration event. Do NOT use standard vacuum cleaners unless they are explosion-proof.

  • Primary Containment: Transfer the recovered material into a high-density polyethylene (HDPE) wide-mouth container. Seal tightly to prevent moisture ingress.

  • Decontamination: Wash the spill area with a damp cloth, placing the contaminated cloth into the same solid waste container for unified disposal.

Protocol B: Preparation for Thermal Destruction (Incineration)

Because of its environmental toxicity, 1-Amino-1-methylguanidine cannot be sent to a landfill. It must be incinerated.

  • Solvent Solubilization: In a certified fume hood, dissolve or suspend the 1-Amino-1-methylguanidine waste in a highly combustible solvent (e.g., ethanol, methanol, or xylene)[1]. Causality: The resonance-stabilized guanidine core is highly stable. Direct incineration without a supplemental fuel source leads to incomplete combustion. The combustible solvent provides the necessary heat of combustion to completely shatter the N-N and N-C bonds.

  • Chemical Segregation: Verify that the waste container contains absolutely no strong oxidizing agents. Label the container clearly with the exact solvent mixture and the UN3077 designation.

  • Thermal Processing: Transfer the sealed, labeled container to a licensed hazardous waste disposal facility. You must verify that the facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber [1]. Causality: The afterburner ensures total thermal breakdown of complex organics, while the scrubber neutralizes the corrosive hydrogen chloride (HCl) or sulfur oxides (SOx) generated if the compound was handled as a salt.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing 1-Amino-1-methylguanidine waste streams, ensuring no step is bypassed.

DisposalWorkflow Start 1-Amino-1-methylguanidine Waste Stream Decision Physical State? Start->Decision Solid Solid Powder / Salt (HCl or Sulfate) Decision->Solid Dry Liquid Aqueous / Organic Solution Decision->Liquid Dissolved ContainSolid Sweep with anti-static tools. Seal in HDPE container. Solid->ContainSolid ContainLiquid Segregate from oxidizers. Store in vented carboy. Liquid->ContainLiquid Prep Mix with Combustible Solvent (e.g., Ethanol) ContainSolid->Prep ContainLiquid->Prep Incinerate Chemical Incinerator (Requires Afterburner & Scrubber) Prep->Incinerate Thermal Destruction

Figure 1: Logical workflow for the segregation, preparation, and thermal destruction of guanidine waste.

References

  • FooDB / Sigma-Aldrich. "MATERIAL SAFETY DATA SHEET - 1-METHYLGUANIDINE HYDROCHLORIDE." Retrieved from:[Link][1]

Sources

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